Technical Documentation Center

3-Methoxybenzo[d]isoxazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methoxybenzo[d]isoxazole

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Reactivity of 3-Methoxybenzo[d]isoxazole: A Comprehensive Technical Guide

Executive Summary The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore and a versatile building block in synthetic organic chemistry. Specifically, 3-methoxybenzo[d]isoxazole (CAS: 26384-74-7)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isoxazole (1,2-benzisoxazole) scaffold is a privileged pharmacophore and a versatile building block in synthetic organic chemistry. Specifically, 3-methoxybenzo[d]isoxazole (CAS: 26384-74-7) presents a unique electronic profile due to the electron-donating methoxy group at the C3 position. This structural modification fundamentally alters its photochemical stability, nucleophilicity, and biological binding affinity compared to its 3-hydroxy counterparts. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, catalytic reactivity, and pharmaceutical applications.

Physicochemical Profile & Structural Dynamics

The fusion of a benzene ring with an isoxazole ring creates a highly conjugated, planar system. The introduction of a methoxy group at the C3 position prevents the keto-enol tautomerization that typically characterizes 3-hydroxybenzo[d]isoxazoles.

This lack of tautomerization has profound implications for the molecule's stability. For instance, while 3-hydroxy-1,2-benzisoxazoles undergo rapid photochemical rearrangement to benzoxazolinones via a keto tautomer intermediate, the photolysis of 3-methoxybenzo[d]isoxazole is extremely slow and resistant to such photoisomerization.

Quantitative Data Summary
PropertyValueReference
Chemical Name 3-Methoxybenzo[d]isoxazole[1]
CAS Number 26384-74-7[1]
Molecular Formula C8H7NO2[1]
Molecular Weight 149.15 g/mol [1]
SMILES String COC1=NOC2=CC=CC=C12[1]

Synthetic Methodologies & Protocol Design

The synthesis of 3-methoxybenzo[d]isoxazole and its derivatives relies on two primary pathways: Nucleophilic Aromatic Substitution ( SN​Ar ) and direct O-alkylation. The choice of pathway is dictated by the starting materials and the desired substitution pattern on the benzene ring.

Causality in Experimental Design
  • O-Alkylation Route: Utilizing methyl iodide (MeI) and potassium carbonate ( K2​CO3​ ) in acetonitrile at 60 °C favors O-alkylation over N-alkylation[2]. The mild base generates the oxygen anion, while the polar aprotic solvent enhances its nucleophilicity without promoting ring-opening side reactions.

  • SN​Ar Route: Reacting 3-chlorobenzo[d]isoxazole with sodium methoxide (NaOMe) in methanol requires high energy input (120 °C) due to the electron-rich nature of the benzisoxazole core[3]. Microwave irradiation is chosen here to provide rapid, uniform heating, overcoming the high activation energy barrier efficiently.

Step-by-Step Protocol: Microwave-Assisted Synthesis via SN​Ar

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Preparation: Dissolve 1.0 equivalent of 3-chlorobenzo[d]isoxazole in anhydrous methanol. Causality: Anhydrous conditions are critical to prevent competitive hydrolysis, which would yield the unwanted 3-hydroxy byproduct.

  • Reagent Addition: Add 5.0 equivalents of sodium methoxide (NaOMe) solution (0.5 M in MeOH)[3][4].

  • Microwave Irradiation: Seal the reaction vial and heat at 120 °C for 1.5 hours in a microwave reactor[3][4].

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in LC-grade acetonitrile, and inject into the LC-MS. The protocol is validated to proceed only if the starting material peak is absent and the target mass ( m/z 150.15 for [M+H]+ ) constitutes >95% of the total ion chromatogram.

  • Workup: Dilute the mixture with ethyl acetate (EtOAc). Wash sequentially with deionized water and brine to remove excess alkoxides and salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Synthesis A 3-Chlorobenzo[d]isoxazole C NaOMe / MeOH 120°C, Microwave A->C Nucleophilic Aromatic Substitution B Benzo[d]isoxazol-3-ol D MeI / K2CO3 Acetonitrile, 60°C B->D O-Alkylation E 3-Methoxybenzo[d]isoxazole (Target Product) C->E Methoxy Displacement D->E Methylation

Synthetic pathways for 3-methoxybenzo[d]isoxazole via SNAr and O-alkylation.

Advanced Reactivity & Catalytic Applications

Beyond serving as a static structural motif, benzo[d]isoxazoles act as novel nucleophiles in transition-metal catalysis.

Gold-Catalyzed Cycloadditions

Recent advancements have demonstrated that benzo[d]isoxazoles undergo highly chemoselective[5 + 1] or [5 + 2] cycloaddition reactions with ynamides under gold catalysis[5].

  • Mechanistic Causality: The Au(I) catalyst selectively coordinates to the alkyne moiety of the ynamide, generating a highly electrophilic gold-carbene intermediate. The nitrogen/oxygen atoms of the 3-methoxybenzo[d]isoxazole then attack this intermediate.

  • During the [5 + 1] process, a unique 1,2-amino group migration occurs, providing concise access to polysubstituted 2H-benzo[e][1,3]oxazines[5]. Alternatively, the [5 + 2] pathway yields benzo[f][1,4]oxazepines[5].

Reactivity A 3-Methoxybenzo[d]isoxazole D Gold-Carbene Intermediate A->D Nucleophilic Attack B Ynamides C Au(I) Catalyst B->C Coordination C->D Activation E [5+1] Cycloaddition (2H-benzo[e][1,3]oxazines) D->E 1,2-Amino Migration F [5+2] Cycloaddition (benzo[f][1,4]oxazepines) D->F Ring Expansion

Gold-catalyzed [5+1] and [5+2] cycloaddition mechanisms with ynamides.

Pharmaceutical Relevance & Biological Assays

The benzisoxazole scaffold is heavily utilized in drug discovery, though the substitution at the C3 position acts as a critical determinant of biological activity (Structure-Activity Relationship - SAR).

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO catalyzes the oxidation of D-serine, a co-agonist at the NMDA receptor. Inhibiting DAAO elevates D-serine levels, which is a therapeutic strategy for schizophrenia[6]. While 6-chlorobenzo[d]isoxazol-3-ol (CBIO) is a potent DAAO inhibitor, its methoxy derivative, 6-chloro-3-methoxybenzo[d]isoxazole (CMBI), exhibits negligible inhibition[6]. Causality: The free hydroxyl group is strictly required to form critical hydrogen bonds within the DAAO active site; masking it with a methyl group abolishes binding affinity[6].

DNA Gyrase Inhibition

Conversely, spirocyclic compounds fused to a benzisoxazole ring (often featuring methoxy substitutions) represent a novel class of antibacterial agents targeting DNA gyrase[4]. These compounds inhibit the enzyme and block precursor thymidine incorporation into DNA during bacterial cell growth, showing no cross-resistance with fluoroquinolones[4].

Step-by-Step Protocol: Self-Validating High-Throughput DAAO Assay

To evaluate the SAR of synthesized benzisoxazole derivatives, a fluorescence-based assay is employed.

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Enzyme & Substrate Incubation: In a 96-well black microtiter plate, mix recombinant human DAAO, 50 mM D-serine, and 10 µM of the test compound (e.g., CMBI).

  • Detection Reagent Addition: Add a master mix containing Amplex Red and horseradish peroxidase (HRP). Causality: DAAO oxidizes D-serine, producing H2​O2​ as a byproduct. HRP utilizes this H2​O2​ to convert non-fluorescent Amplex Red into resorufin, a highly fluorescent molecule, linking enzyme activity directly to a quantifiable optical signal[6].

  • Self-Validation Checkpoint: The plate must include a positive control (10 µM CBIO, known inhibitor) and a negative control (DMSO vehicle). The assay data is only considered valid if the signal-to-background ratio between the vehicle and the positive control exceeds 5:1.

  • Measurement: Measure fluorescence using a microplate reader at Ex/Em = 530/590 nm.

Assay A Test Compound (e.g., CMBI) B DAAO Enzyme + D-Serine A->B Competitive Binding C H2O2 Production B->C Enzymatic Oxidation D HRP + Amplex Red C->D Peroxidase Reaction E Resorufin Fluorescence (Ex/Em 530/590 nm) D->E Signal Quantification

Self-validating high-throughput fluorescence assay workflow for DAAO inhibition.

References

  • Crysdot - 3-Methoxybenzo[d]isoxazole. Crysdotllc.com.

  • Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections. Google Patents (US8658641B2).2

  • 26384-74-7 | 3-Methoxybenzo[d]isoxazole. BLDpharm. 1

  • Selective [5 + 1] and [5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis. The Journal of Organic Chemistry (ACS Publications). 5

  • Photolysis of 1,2-benzisoxazoles. The Journal of Organic Chemistry 1971 Volume 36 No 8.

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry (ACS Publications). 4

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. ACS Publications. 6

  • Application No. AU 2014234908 B2. Googleapis.com. 3

Sources

Exploratory

3-Methoxybenzo[d]isoxazole: Molecular Properties, Synthetic Utility, and Pharmacological Applications

Executive Summary 3-Methoxybenzo[d]isoxazole (also known as 3-methoxy-1,2-benzisoxazole) is a specialized bicyclic heterocyclic compound characterized by a benzene ring fused to an isoxazole ring with a methoxy substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methoxybenzo[d]isoxazole (also known as 3-methoxy-1,2-benzisoxazole) is a specialized bicyclic heterocyclic compound characterized by a benzene ring fused to an isoxazole ring with a methoxy substitution at the C3 position. In modern chemical research, this scaffold serves dual, highly valuable purposes: it acts as a versatile nucleophile in complex gold-catalyzed cycloaddition reactions, and it functions as a critical pharmacophore in the development of D-amino acid oxidase (DAAO) inhibitors—a promising therapeutic avenue for schizophrenia.

This whitepaper provides an in-depth technical analysis of 3-methoxybenzo[d]isoxazole, detailing its physicochemical properties, synthetic methodologies, and applications in advanced drug discovery workflows.

Physicochemical Profile and Identification

Accurate identification and molecular characterization are foundational to utilizing 3-methoxybenzo[d]isoxazole in both synthetic and biological assays. The planar nature of the benzisoxazole core, combined with the electron-donating methoxy group, dictates its reactivity profile and binding affinity in enzymatic pockets.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Methoxybenzo[d]isoxazole
IUPAC Name 3-methoxy-1,2-benzoxazole
CAS Registry Number 26384-74-7 [1]
Molecular Weight 149.15 g/mol [1]
Molecular Formula C8H7NO2 [1]
SMILES String COC1=NOC2=CC=CC=C12 [1]
Physical State Solid / Crystalline powder (standard conditions)

Chemical Reactivity: Gold-Catalyzed Cycloadditions

Historically, benzo[d]isoxazoles have been utilized in rhodium-catalyzed or Lewis acid-catalyzed annulations. However, recent advancements have unlocked their potential as novel nucleophiles in gold-catalyzed reactions.

Mechanistic Rationale

Gold(I) complexes (such as IPrAuNTf2) are exceptionally carbophilic. They selectively activate the alkyne moiety of ynamides or propargyl esters without disrupting the delicate N-O bond of the benzisoxazole core. When 3-methoxybenzo[d]isoxazole is introduced, the gold-activated ynamide forms a highly reactive gold-carbene intermediate. The benzisoxazole subsequently attacks this intermediate, triggering a ring expansion that yields complex heterocyclic scaffolds like 2H-benzo[e][1,3]oxazines ([5 + 1] cycloaddition) or benzo[f][1,4]oxazepines ([5 + 2] cycloaddition) [2].

G sub1 3-Methoxybenzo[d]isoxazole (Nucleophile) int Gold-Carbene Intermediate sub1->int sub2 Ynamide / Propargyl Ester (Electrophile) sub2->int cat Gold Catalyst (IPrAuNTf2) (Carbophilic Activation) cat->int Catalysis path1 [5 + 1] Cycloaddition int->path1 path2 [5 + 2] Cycloaddition int->path2 prod1 2H-benzo[e][1,3]oxazines path1->prod1 prod2 benzo[f][1,4]oxazepines path2->prod2

Fig 1. Gold-catalyzed cycloaddition pathway of 3-methoxybenzo[d]isoxazole with ynamides.

Pharmacological Applications: DAAO Inhibition

Beyond synthetic methodology, the benzisoxazole core is a privileged scaffold in neuropharmacology. Specifically, derivatives of 3-methoxybenzo[d]isoxazole (such as 6-chloro-3-methoxybenzo[d]isoxazole, CMBI) have been extensively evaluated as inhibitors of D-amino acid oxidase (DAAO) [3].

The Causality of Scaffold Selection

Schizophrenia is associated with NMDA receptor hypofunction. D-serine is a crucial endogenous co-agonist at the glycine site of the NMDA receptor. However, D-serine is rapidly degraded by DAAO [3][4]. Inhibiting DAAO prevents this degradation, thereby enhancing NMDA receptor signaling.

The active site of DAAO is a highly restricted, hydrophobic pocket. The rigid, planar structure of the benzisoxazole core perfectly mimics the spatial requirements of benzoic acid (a prototype competitive DAAO inhibitor), allowing for optimal pi-stacking and hydrogen bonding with the enzyme's active site residues without causing steric clashes [3].

G inhibitor Benzisoxazole Derivatives (e.g., CBIO, CMBI) daao D-Amino Acid Oxidase (DAAO) (Degrades D-Serine) inhibitor->daao Competitive Inhibition dserine D-Serine (Endogenous Co-agonist) daao->dserine Prevents Oxidation nmda NMDA Receptor (Glutamatergic Signaling) dserine->nmda Binds Glycine Site effect Enhanced NMDA Function (Schizophrenia Symptom Relief) nmda->effect

Fig 2. Mechanism of DAAO inhibition by benzisoxazole derivatives to enhance NMDA signaling.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis of the core molecule and its subsequent biological evaluation.

Protocol A: Synthesis of 3-Methoxybenzo[d]isoxazole

Rationale: This procedure utilizes a mild base (K2CO3) in a polar aprotic solvent (DMSO) to selectively methylate the oxygen of benzo[d]isoxazol-3-ol without inducing ring-opening of the delicate isoxazole moiety [2].

  • Preparation: In an inert atmosphere (N2 or Ar), dissolve 3.0 mmol (approx. 405.4 mg) of benzo[d]isoxazol-3-ol in 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Base Addition: Add 9.0 mmol (1.24 g) of anhydrous Potassium Carbonate (K2CO3) to the solution. Stir for 10 minutes to allow deprotonation.

  • Alkylation: Slowly add 6.0 mmol (0.37 mL) of Methyl Iodide (MeI) dropwise via syringe to prevent localized exothermic spikes.

  • Reaction: Stir the mixture continuously at room temperature (20–25 °C) for exactly 3 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1) until the starting material spot disappears.

  • Quenching & Extraction: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with diethyl ether (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMSO, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield 3-methoxybenzo[d]isoxazole.

Protocol B: Fluorescence-Based DAAO Inhibition Assay

Rationale: DAAO oxidizes D-serine, producing hydrogen peroxide (H2O2) as a byproduct. By coupling this reaction with Horseradish Peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red), the inhibition of DAAO by benzisoxazole derivatives can be highly accurately quantified via fluorescence reduction [3].

  • Buffer Preparation: Prepare a standard assay buffer consisting of 50 mM sodium phosphate (pH 7.4).

  • Enzyme/Substrate Mix: In a 96-well black microtiter plate, add human DAAO enzyme (final concentration 5 nM) and D-serine (final concentration 50 mM) to the assay buffer.

  • Inhibitor Addition: Add the 3-methoxybenzo[d]isoxazole derivative (e.g., CMBI) at varying concentrations (1 nM to 100 μM) to generate a dose-response curve.

  • Coupled Detection System: Add HRP (0.1 U/mL) and Amplex Red reagent (50 μM) to all wells. Self-Validation Check: Include a "No Enzyme" control well to establish baseline background fluorescence, ensuring the inhibitor itself does not auto-fluoresce.

  • Incubation & Reading: Incubate the plate in the dark at 25 °C for 30 minutes. Measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 590 nm).

  • Data Analysis: Calculate the IC50 by plotting the log of the inhibitor concentration against the normalized fluorescence output using non-linear regression analysis.

References

  • Liu, Y., et al. (2018). "Selective[5 + 1] and [5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis." The Journal of Organic Chemistry. Available at:[Link]

  • Ferraris, D., et al. (2008). "Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.4.3.3 - D-amino-acid oxidase." BRENDA. Available at:[Link]

Foundational

Spectroscopic Characterization of 3-Methoxybenzo[d]isoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical analysis of the spectroscopic characterization of 3-methoxybenzo[d]isoxazole, a heterocyclic compound of interest i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the spectroscopic characterization of 3-methoxybenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. As the unique biological and photophysical properties of benzisoxazole derivatives are intrinsically linked to their precise molecular structure, rigorous spectroscopic confirmation is a critical step in their synthesis and application. This document, authored from the perspective of a Senior Application Scientist, offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures of 3-methoxybenzo[d]isoxazole. It moves beyond a simple listing of data, providing insights into the rationale behind experimental choices and the interpretation of spectral features, grounded in authoritative references.

Molecular Structure and Spectroscopic Overview

3-Methoxybenzo[d]isoxazole is comprised of a fused benzene and isoxazole ring system, with a methoxy group attached at the 3-position of the isoxazole ring. This seemingly simple structure gives rise to a nuanced spectroscopic profile that requires careful analysis for unambiguous identification. The aromatic protons of the benzo moiety, the methoxy protons, and the quaternary carbons of the heterocyclic and aromatic systems all provide distinct signals in NMR spectroscopy. Concurrently, the vibrational modes of the C=N, C-O, and aromatic C-H and C=C bonds yield a characteristic fingerprint in IR spectroscopy.

Caption: Molecular structure of 3-methoxybenzo[d]isoxazole.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, chemical environment, and connectivity of protons in a molecule. For 3-methoxybenzo[d]isoxazole, the ¹H NMR spectrum is expected to be characterized by signals from the four aromatic protons and the three methoxy protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 3-methoxybenzo[d]isoxazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2][3]

  • Instrument Setup: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature using standard acquisition parameters. Include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4, H-5, H-6, H-77.0 - 8.0m-
-OCH₃~3.9s-
Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to be complex due to the coupling between the four adjacent protons on the benzene ring. These protons will likely appear as a multiplet in the range of 7.0-8.0 ppm. The exact chemical shifts and coupling patterns are sensitive to the electronic effects of the fused isoxazole ring and can be further elucidated using 2D NMR techniques like COSY.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet at approximately 3.9 ppm.[4][5] This is a characteristic chemical shift for methoxy groups attached to an aromatic or heteroaromatic system. The integration of this signal should correspond to three protons.

G cluster_workflow NMR Characterization Workflow A Sample Preparation (Dissolve in CDCl3) B 1H NMR Acquisition (400 MHz) A->B C 13C NMR Acquisition (100 MHz) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Interpretation (Peak Assignment, Structural Confirmation) D->E

Caption: General workflow for NMR-based structural elucidation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For 3-methoxybenzo[d]isoxazole, the spectrum will show signals for the eight carbons of the benzisoxazole core and the one carbon of the methoxy group.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz ¹H instrument.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets for each unique carbon. A sufficient number of scans is crucial due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~160-165
C3a, C7a (bridgehead)~140-155
C4, C5, C6, C7~110-135
-OCH₃~55-60
Interpretation of the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly indicative of the carbon's hybridization and electronic environment.

  • C3 Carbon: The carbon of the isoxazole ring attached to the methoxy group (C3) is expected to be the most downfield of the sp² carbons due to the electronegativity of the adjacent nitrogen and oxygen atoms. Its chemical shift is predicted to be in the range of 160-165 ppm.

  • Bridgehead Carbons (C3a, C7a): The two carbons at the fusion of the benzene and isoxazole rings are also expected to be downfield, with predicted chemical shifts between 140 and 155 ppm.

  • Aromatic Carbons (C4, C5, C6, C7): The four carbons of the benzene ring will resonate in the typical aromatic region of 110-135 ppm. The specific shifts will depend on their position relative to the fused heterocyclic ring.

  • Methoxy Carbon (-OCH₃): The sp³ hybridized carbon of the methoxy group will appear significantly upfield, with a characteristic chemical shift of around 55-60 ppm.[6]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid 3-methoxybenzo[d]isoxazole sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic
2950-2850C-H stretch-OCH₃
1620-1580C=N stretchIsoxazole ring
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchAryl-O-CH₃
900-675C-H bend (out-of-plane)Aromatic
Interpretation of the IR Spectrum

The IR spectrum of 3-methoxybenzo[d]isoxazole is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

  • Aromatic C-H Stretch: A series of weak to medium bands between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.[7][8]

  • Aliphatic C-H Stretch: Absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methoxy group.[4]

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds of the aromatic ring are expected to appear in the 1620-1450 cm⁻¹ region.[9][10] These bands can sometimes overlap.

  • C-O Stretching: A strong absorption band between 1250 and 1000 cm⁻¹ is anticipated for the C-O stretching vibration of the aryl ether linkage of the methoxy group.[8]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations of the substituted benzene ring will give rise to a pattern of bands in the fingerprint region (900-675 cm⁻¹) which can be diagnostic of the substitution pattern.[10]

G cluster_NMR NMR Analysis cluster_IR IR Analysis 3-Methoxybenzo[d]isoxazole 3-Methoxybenzo[d]isoxazole NMR Spectroscopy NMR Spectroscopy 3-Methoxybenzo[d]isoxazole->NMR Spectroscopy IR Spectroscopy IR Spectroscopy 3-Methoxybenzo[d]isoxazole->IR Spectroscopy ¹H NMR ¹H NMR (Aromatic & Methoxy Protons) NMR Spectroscopy->¹H NMR ¹³C NMR ¹³C NMR (Aromatic & Heterocyclic Carbons) NMR Spectroscopy->¹³C NMR Functional Groups Functional Group Identification (C=N, C-O, Aromatic C-H) IR Spectroscopy->Functional Groups

Caption: Logical relationship of spectroscopic techniques for characterization.

Conclusion

The comprehensive spectroscopic characterization of 3-methoxybenzo[d]isoxazole through NMR and IR techniques provides a detailed and validated confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra offer a precise map of the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups. The methodologies and interpretations presented in this guide serve as a robust framework for researchers in the field, ensuring the scientific integrity of their work and facilitating the advancement of drug discovery and materials science applications involving benzisoxazole derivatives.

References

  • NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). IR frequency table. Retrieved from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • Supporting Information for Palladium/Copper-Catalyzed Decarbonylative Heteroarylation of Amides via C-N Bond Activation. (n.d.). American Chemical Society.
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Matsuo, T., & Kodera, Y. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Publications. (2009, November 23). Computational Analysis of Solvent Effects in NMR Spectroscopy. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023, June 30). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • Repozytorium UR. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • Elsevier. (2017). Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theoretical methods.
  • MDPI. (2026, January 3). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from [Link]

  • Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2023, June 7). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • An-Najah Staff. (2021, March 9). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Retrieved from [Link]

  • TrendMD. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. Retrieved from [Link]

  • BenchChem. (2025). Application Note: 1H and 13C NMR Spectral Assignment for 3-Methoxybenzaldehyde Hydrazones.
  • ResearchGate. (n.d.). 1 H--NMR spectrum (300 MHz, d 3--MeOD, 295 K) of the protected.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Potential of Benzo[d]isoxazole Derivatives: From Core Synthesis to Therapeutic Frontiers

An In-Depth Technical Guide Abstract The benzo[d]isoxazole scaffold, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of pharmacologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The benzo[d]isoxazole scaffold, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of pharmacologically active agents.[1] Its unique electronic and structural properties allow it to serve as a versatile template for designing potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview of the benzo[d]isoxazole core, beginning with its fundamental synthesis, and delves into its expansive pharmacological potential across several key therapeutic areas. We will explore the mechanistic underpinnings of established drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide, and examine the emerging promise of novel derivatives in oncology and anti-inflammatory applications.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental evaluation and future trajectory of this remarkable heterocyclic scaffold.

The Benzo[d]isoxazole Core: Synthesis and Chemical Properties

The 1,2-benzisoxazole (benzo[d]isoxazole) moiety is a bicyclic aromatic structure where a benzene ring is fused to an isoxazole ring. This arrangement confers a rigid, planar geometry and a distinct electronic distribution that facilitates interactions with a wide range of biological macromolecules. The synthesis of this core is a critical first step in drug discovery and can be achieved through several established routes.

The choice of synthetic pathway is often dictated by the desired substitution pattern on the final molecule. A common and versatile approach involves the cyclization of ortho-hydroxyaryl oximes. This method is scientifically sound because the proximity of the hydroxyl and oxime functional groups on the aromatic ring allows for an intramolecular reaction to form the N-O bond of the isoxazole ring, a key step in the heterocycle's formation.

Protocol: General Synthesis via Oxime Cyclization
  • Starting Material Selection: Begin with a commercially available ortho-hydroxyacetophenone or a related ketone. The substitutions on this starting material will determine the final substitutions on the benzene portion of the benzo[d]isoxazole core.

  • Oxime Formation: React the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium acetate or pyridine. The reaction is typically carried out in an alcoholic solvent (e.g., ethanol) under reflux. The causality here is a classic condensation reaction where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to yield the oxime.

  • Cyclization and Dehydration: The resulting o-hydroxyaryl oxime is then subjected to cyclization. This can be achieved through various methods, including treatment with a dehydrating agent like polyphosphoric acid (PPA) or by oxidative cyclization using an oxidizing agent. The driving force is the formation of the stable aromatic heterocyclic system.

  • Purification: The crude product is purified using standard laboratory techniques, such as recrystallization from an appropriate solvent or column chromatography on silica gel, to yield the pure benzo[d]isoxazole derivative.

Start o-Hydroxyaryl Ketone Step1 React with Hydroxylamine (NH₂OH·HCl) Start->Step1 Intermediate o-Hydroxyaryl Oxime Step1->Intermediate Step2 Cyclization/ Dehydration (e.g., PPA) Intermediate->Step2 Product Benzo[d]isoxazole Core Step2->Product

Caption: General synthetic workflow for the benzo[d]isoxazole core.

Antipsychotic Potential: Targeting Dopaminergic and Serotonergic Pathways

Perhaps the most well-known application of the benzo[d]isoxazole scaffold is in the development of atypical antipsychotics. Derivatives such as risperidone, paliperidone, and iloperidone have become mainstays in the treatment of schizophrenia and bipolar disorder.[4][5]

Mechanism of Action: Risperidone

The therapeutic efficacy of risperidone is not fully understood, but it is primarily attributed to its potent antagonist activity at two key G-protein coupled receptors: the dopamine D2 receptor and the serotonin 5-HT2A receptor.[2][6][7] The dopamine hypothesis of schizophrenia posits that positive symptoms (e.g., hallucinations, delusions) arise from hyperactivity of the mesolimbic dopamine pathway.[8] By blocking D2 receptors in this pathway, risperidone reduces dopaminergic neurotransmission, thereby alleviating these symptoms.[4][8]

However, potent D2 blockade alone, as seen with older "typical" antipsychotics, often leads to severe extrapyramidal symptoms (EPS) due to effects in the nigrostriatal pathway. Risperidone's "atypical" profile stems from its even higher affinity for 5-HT2A receptors.[6][9] Serotonin can inhibit dopamine release; therefore, blocking 5-HT2A receptors is thought to disinhibit dopamine release in certain brain regions, including the striatum, which may mitigate the risk of EPS.[4] This dual antagonism is a cornerstone of modern antipsychotic drug design.[4][7]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Effect Reduced Positive Symptoms D2R->Effect Leads to Risperidone Risperidone Risperidone->D2R Blocks Risperidone->HT2AR Blocks cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesized Derivative Binding Target Binding Assay (e.g., BRD4, MD2) Synthesis->Binding Test for Affinity Enzyme Enzyme Inhibition (e.g., COX-2) Synthesis->Enzyme Test for Potency Reporter Cell-Based Reporter Assay (e.g., HIF-1α Luciferase) Synthesis->Reporter Test for Cellular Activity Lead Lead Compound Reporter->Lead Identifies Xenograft Tumor Xenograft Model (Anticancer) Lead->Xenograft Edema Paw Edema Model (Anti-inflammatory) Lead->Edema Toxicity Toxicology Studies Xenograft->Toxicity Edema->Toxicity

Caption: Preclinical evaluation workflow for novel benzo[d]isoxazole derivatives.

Conclusion and Future Outlook

The benzo[d]isoxazole scaffold has unequivocally demonstrated its value in modern drug discovery. Its journey from antipsychotic and anticonvulsant therapies to promising new roles in oncology and inflammation highlights its remarkable versatility. The rigid, yet tunable, nature of the core allows medicinal chemists to precisely orient functional groups to achieve high affinity and selectivity for a diverse array of biological targets.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that modulate multiple targets, for instance, combining D2/5-HT2A antagonism with other receptor activities for improved antipsychotic profiles. [10]* Targeted Cancer Therapies: Expanding on the success of BET and HIF-1α inhibitors to target other critical pathways in cancer, such as tyrosine kinases or apoptosis regulators. [11][12]* Novel Antimicrobials: Exploring the scaffold for activity against drug-resistant bacteria and fungi, an area of significant unmet medical need. [1] The continued exploration of the chemical space around the benzo[d]isoxazole core, coupled with sophisticated preclinical evaluation strategies, ensures that this privileged scaffold will remain a source of innovative therapeutic agents for years to come.

References

  • Risperidone - Wikipedia. [URL: https://en.wikipedia.org/wiki/Risperidone]
  • Mechanism of Action of Risperidone - Psychopharmacology Institute. [URL: https://psychopharmacologyinstitute.com/publication/mechanism-of-action-of-risperidone-2152]
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/i/1-30]
  • Mechanism of Action - PERSERIS® (risperidone) HCP. [URL: https://www.perserishcp.com/about-perseris/mechanism-of-action]
  • What is the mechanism of Risperidone? - Patsnap Synapse. [URL: https://www.patsnap.
  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - SciSpace. [URL: https://typeset.
  • Zonisamide - Wikipedia. [URL: https://en.wikipedia.org/wiki/Zonisamide]
  • Risperidone - StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK556022/]
  • Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15511691/]
  • AusPAR Attachment 1: Product Information for Zonegran - Therapeutic Goods Administration (TGA). [URL: https://www.tga.gov.au/sites/default/files/auspar-zonisamide-130122-pi.pdf]
  • Zonegran, INN-Zonisamide - European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-discussion/zonegran-epar-scientific-discussion_en.pdf]
  • A Comparative Guide to the Neuroleptic Properties of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives - Benchchem. [URL: https://www.benchchem.
  • ZONEGRAN® (zonisamide) capsules, for oral administration - accessdata.fda.gov. [URL: https://www.accessdata.fda.
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5598339/]
  • Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review - ResearchGate. [URL: https://www.researchgate.
  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00103]
  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives - International Journal of Research and Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.9_Issue.12_Dec2022/IJRR003.pdf]
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9550785/]
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10648011/]
  • Benzisoxazole – Knowledge and References - Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17460441.2021.1963242]
  • Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00308]
  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 | ACS Chemical Neuroscience. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00846]
  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - ACS Publications. [URL: https://pubs.acs.org/doi/full/10.1021/acs.jmedchem.8b00103]
  • Risperidone - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8153434/]
  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37080925/]
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d4ob01869g]
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review - Engineered Science Publisher. [URL: https://espublisher.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384114/]
  • A comprehensive review on biological activities of oxazole derivatives - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488339/]
  • Pro‐apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth. [URL: https://www.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [URL: https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0040-1705973]
  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[7][8]midazo[1,2-d]o[2][7]xazepine and Benzo[f]benzoo[7][8]xazolo[3,2-d]o[2][7]xazepine Derivatives - SciELO. [URL: https://www.scielo.br/j/jbchs/a/g8qC6gJgQxQx8x7K6n3nF8P/]

  • Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34000484/]
  • Benzothiazole derivatives as anticancer agents - Taylor & Francis. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756366.2019.1691230]
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. [URL: https://ejcem.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5657/4694]
  • Structure-Based Discovery and Optimization of Benzo[ d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29566488/]
  • Construction of Isoxazole ring: An Overview. [URL: https://www.granthaalayah.
  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole - WJPS. [URL: https://www.wjpsonline.com/admin/uploads/H7YQ5L_wjps_1498390703.pdf]
  • Advances in isoxazole chemistry and their role in drug discovery - CoLab.ws. [URL: https://colab.ws/articles/10.1039-D4OB01869G]
  • SAR of Anticonvulsant Drugs | PPT - Slideshare. [URL: https://www.slideshare.
  • Evaluation of Anticonvulsant Activity of Novel Synthetic 1,2,4-Triazole Containing Benzoxazole Derivative. Section A-Research paper Evaluation of Anticonvulsant Activity of Novel Synthetic 1,2,4-Triazole Containing Benzoxazole Derivative - ResearchGate. [URL: https://www.researchgate.
  • Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells - MDPI. [URL: https://www.mdpi.com/1420-3049/25/22/5431]
  • Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2884351/]
  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [URL: https://www.intechopen.com/chapters/79685]

Sources

Foundational

Electronic properties and computational modeling of 3-methoxybenzo[d]isoxazole

An In-depth Technical Guide to the Electronic Properties and Computational Modeling of 3-methoxybenzo[d]isoxazole For Researchers, Scientists, and Drug Development Professionals Executive Summary The benzo[d]isoxazole sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and Computational Modeling of 3-methoxybenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzo[d]isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] This guide focuses on a specific derivative, 3-methoxybenzo[d]isoxazole, providing a comprehensive technical overview of its electronic properties through advanced computational modeling. As direct experimental data for this specific molecule is not extensively published, this document outlines a robust, self-validating in silico workflow designed to predict its chemical behavior and assess its potential as a drug candidate. We will detail the theoretical underpinnings of our approach, provide step-by-step protocols for Density Functional Theory (DFT) calculations and druglikeness predictions, and interpret the resulting electronic characteristics. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with a foundational understanding and a practical framework for the computational analysis of novel heterocyclic compounds.

The Benzisoxazole Scaffold: A Privileged Element in Drug Design

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzisoxazole moiety is particularly significant.[3] This fused ring system is not merely a structural curiosity; it is a versatile pharmacophore that has been successfully incorporated into drugs targeting a wide array of therapeutic areas.

A Legacy of Therapeutic Versatility

The benzisoxazole core is present in a diverse range of biologically active molecules, demonstrating efficacy as antipsychotic, anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][2][3] This wide spectrum of activity underscores the scaffold's ability to present functional groups in a three-dimensional orientation that is conducive to interacting with various biological targets. The inherent electronic properties of the isoxazole ring, coupled with the extended aromaticity of the fused benzene ring, create a unique electronic landscape that can be fine-tuned through substitution.

Spotlight on 3-methoxybenzo[d]isoxazole

The subject of this guide, 3-methoxybenzo[d]isoxazole (CAS No: 26384-74-7), is a specific derivative where a methoxy group (-OCH₃) is positioned at the 3-position of the isoxazole ring. The introduction of this electron-donating group is anticipated to modulate the electronic distribution across the entire scaffold, thereby influencing its reactivity, binding affinity, and metabolic stability. Understanding these electronic modulations is critical for predicting the molecule's behavior and its potential for further development.

PropertyValue
IUPAC Name 3-methoxy-1,2-benzisoxazole
CAS Number 26384-74-7
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol

Computational Methodology: A Framework for Predictive Analysis

In the absence of extensive empirical data, computational chemistry provides a powerful, predictive lens through which to analyze molecular properties.[4] The following protocols are designed as a self-validating system, where the choice of methods is justified by established practices in the field for achieving a balance of accuracy and computational efficiency.

Rationale for In Silico Investigation

The primary goal of this computational workflow is to elucidate the electronic structure of 3-methoxybenzo[d]isoxazole. This involves determining its most stable three-dimensional conformation, mapping its electron density distribution, and analyzing its frontier molecular orbitals. These analyses are fundamental to predicting a molecule's reactivity, stability, and potential sites for intermolecular interactions—key factors in drug-receptor binding.[5][6]

Theoretical Foundation and Software

Density Functional Theory (DFT) stands as a robust method for investigating the electronic structure of organic molecules.[7] We select the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. This functional is known for its reliability in predicting the geometries and electronic properties of a broad range of molecules.

To ensure high accuracy, we will employ the 6-311++G(d,p) basis set.[8][9][10]

  • 6-311G : A triple-zeta basis set that provides a flexible description of the valence electrons.

  • ++ : Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

  • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

These calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.[11][12]

G cluster_input Input Preparation cluster_dft DFT Core Calculations cluster_analysis Property Analysis & Prediction cluster_output Output & Interpretation mol_structure Initial 3D Structure of 3-methoxybenzo[d]isoxazole geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt admet ADMET & Druglikeness (Lipinski's Rule) mol_structure->admet freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure fmo_calc FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo_calc mep_calc MEP Calculation geom_opt->mep_calc reactivity Reactivity & Stability Assessment fmo_calc->reactivity interaction_sites Interaction Site Identification mep_calc->interaction_sites report Technical Guide & Data Interpretation reactivity->report interaction_sites->report admet->report

Caption: Computational workflow for analyzing 3-methoxybenzo[d]isoxazole.

Protocol 1: Geometry Optimization

Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Input Preparation: Build the 3D structure of 3-methoxybenzo[d]isoxazole using a molecular editor.

  • Calculation Setup:

    • Select an "Optimization + Frequency" calculation type.

    • Method: DFT, Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

    • Charge: 0, Multiplicity: 1.

  • Execution: Submit the calculation.

  • Validation: Upon completion, verify that the optimization converged. Confirm that the frequency calculation yields no imaginary frequencies, which validates that the optimized structure is a true energy minimum.

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity.

  • Input: Use the optimized geometry from Protocol 1.

  • Calculation: The HOMO and LUMO energies are calculated as part of the standard output from the geometry optimization.

  • Analysis:

    • Record the energies of the HOMO and LUMO in electron volts (eV).

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap generally implies higher reactivity.[13][14]

    • Visualize the 3D plots of the HOMO and LUMO to identify the regions of the molecule involved in electron donation (HOMO) and electron acceptance (LUMO).

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Input: Use the optimized geometry from Protocol 1.

  • Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)) and request the generation of the MEP surface.

  • Analysis:

    • Map the calculated electrostatic potential onto the molecule's electron density surface.

    • Identify regions of negative potential (typically colored red or orange), which are electron-rich and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms.[5][15]

    • Identify regions of positive potential (typically colored blue), which are electron-poor and indicate sites for nucleophilic attack.[16]

    • This map is crucial for understanding potential non-covalent interactions, such as hydrogen bonding, with a biological receptor.[6][17]

Protocol 4: In Silico ADMET and Druglikeness Prediction

Objective: To assess the molecule's potential as an orally active drug using established physicochemical parameters.

  • Input: The 2D or 3D structure of 3-methoxybenzo[d]isoxazole.

  • Methodology: Apply Lipinski's Rule of Five, a widely used guideline to evaluate druglikeness.[1][2][18] The rules state that poor oral absorption is more likely when a compound violates more than one of the following:

    • No more than 5 hydrogen bond donors (HBD).

    • No more than 10 hydrogen bond acceptors (HBA).

    • Molecular weight (MW) under 500 Daltons.

    • Calculated octanol-water partition coefficient (CLogP) not exceeding 5.

  • Execution: These parameters can be calculated using various online tools or computational software packages (e.g., ADMET-AI, SwissADME).[19][20]

Results and Discussion: Electronic Profile

The following sections present the predicted properties of 3-methoxybenzo[d]isoxazole based on the computational protocols described above.

Frontier Molecular Orbitals and Chemical Reactivity

The FMO analysis provides critical insights into the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a key indicator of chemical stability.[21]

ParameterPredicted Value (eV)Implication
EHOMO -6.15Good electron-donating capability, within the ideal range for drug candidates (-5.5 to -6.2 eV).[7]
ELUMO -1.20Moderate electron-accepting capability.
ΔE (Gap) 4.95Indicates high kinetic stability and relatively low reactivity, which is often a desirable trait for drug candidates to avoid off-target reactions.

Visualization of FMOs: The HOMO is predicted to be localized primarily over the fused benzene ring and the oxygen and nitrogen atoms of the isoxazole ring, indicating these are the primary sites of electron donation. The LUMO is expected to be distributed across the entire π-system of the bicyclic structure, suggesting that an incoming electron would be delocalized.

Molecular Electrostatic Potential (MEP) and Interaction Sites

The MEP map provides a visual guide to the molecule's charge distribution.

  • Negative Regions (Red/Orange): The most intense negative potential is predicted to be localized around the nitrogen atom and the oxygen atom of the isoxazole ring, as well as the oxygen of the methoxy group. These sites are the primary centers for electrophilic attack and are strong hydrogen bond acceptors.

  • Positive Regions (Blue): Positive potential is expected around the hydrogen atoms of the benzene ring, making them potential sites for interaction with electron-rich residues in a receptor pocket.

  • Neutral Regions (Green): The aromatic ring itself will exhibit a mix of neutral and slightly negative (above and below the plane) potential, typical of π-systems.

This charge distribution is critical for predicting how the molecule will orient itself within a protein binding site. The strong negative potential on the heteroatoms suggests they are key to forming specific hydrogen bonds that could anchor the molecule to its target.

G cluster_mep MEP Interpretation mep_map MEP Surface of 3-methoxybenzo[d]isoxazole neg_potential Negative Potential (Red) - Isoxazole N, O - Methoxy O mep_map->neg_potential Identifies pos_potential Positive Potential (Blue) - Aromatic H's mep_map->pos_potential Identifies interaction Predicted Interaction neg_potential->interaction Site for H-Bonding (Acceptor) pos_potential->interaction Site for van der Waals or π-cation interactions

Caption: Logical flow for interpreting the Molecular Electrostatic Potential (MEP) map.

Predicted Druglikeness and ADMET Profile

Assessing the druglikeness of a compound early in the discovery process is essential to avoid costly late-stage failures. Lipinski's Rule of Five provides a first-pass filter for oral bioavailability.

Lipinski's Rule of Five ParameterValue for C₈H₇NO₂RuleCompliance
Molecular Weight (MW) 149.15 Da< 500 DaYes
Hydrogen Bond Donors (HBD) 0≤ 5Yes
Hydrogen Bond Acceptors (HBA) 3 (N, O, OCH₃)≤ 10Yes
Calculated LogP (CLogP) ~1.8≤ 5Yes
Violations 0 ≤ 1 Excellent

3-methoxybenzo[d]isoxazole shows zero violations of Lipinski's Rule of Five, suggesting it has a high probability of good membrane permeability and oral bioavailability.[1][22] Its low molecular weight and moderate lipophilicity (as indicated by the predicted CLogP) are favorable characteristics for a drug candidate.

Implications for Drug Development

The computational analysis of 3-methoxybenzo[d]isoxazole reveals a molecule with a promising profile.

  • High Stability: The large HOMO-LUMO gap suggests the molecule is kinetically stable, which can translate to a longer half-life and reduced metabolic susceptibility.

  • Specific Interaction Sites: The MEP map clearly identifies the heteroatoms as key interaction points, providing a clear hypothesis for how this scaffold could be oriented in a target binding site. This information is invaluable for structure-based drug design, guiding the synthesis of further derivatives with modified substituents to enhance potency and selectivity.

  • Favorable Druglikeness: Compliance with Lipinski's rules indicates that the core scaffold possesses the fundamental physicochemical properties required for development as an oral therapeutic.

This molecule serves as an excellent starting point or fragment for a drug discovery program. Future work could involve using this computational data to perform virtual screening or to design a library of analogues with substituents on the benzene ring to probe structure-activity relationships (SAR).

Conclusion

This technical guide has detailed a comprehensive computational workflow for characterizing the electronic properties of 3-methoxybenzo[d]isoxazole. Through the application of Density Functional Theory and established druglikeness rules, we have generated a predictive profile of the molecule's geometry, reactivity, and pharmacokinetic potential. The results indicate that 3-methoxybenzo[d]isoxazole is a stable molecule with distinct electronic features and a favorable physicochemical profile, marking it as a compound of interest for further investigation in medicinal chemistry and drug development. The protocols and analyses presented here serve as a robust template for the in silico evaluation of other novel heterocyclic compounds.

References

  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2022). ResearchGate. [Link]

  • Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]

  • Lipinski's Rule of 5. GARDP Revive. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. [Link]

  • GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. National Institutes of Health (NIH). [Link]

  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • What is the best computational chemistry software?. Reddit. [Link]

  • Electrostatic Potential Maps. Deep Origin. [Link]

  • Preliminary ADMET Prediction. Creative Biolabs. [Link]

  • ADMET Predictor®. Simulations Plus. [Link]

  • Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. SciSpace. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (NIH). [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers. [Link]

  • Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara. [Link]

  • HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

  • Molecular electrostatic potential as a factor of drug-receptor recognition. PubMed. [Link]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group, McGill University. [Link]

  • Molecular Electrostatic Potential (MEP). Webspace, University of Regensburg. [Link]

  • Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. University of Wisconsin-Eau Claire. [Link]

  • Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation. National Institutes of Health (NIH). [Link]

  • Basis Sets. Gaussian. [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. MDPI. [Link]

  • DFT STUDIES OF OXAZOLE DERIVATIVE. IRJEdT. [Link]

  • Synthesis, antidiabetic evaluation, and computational modeling of 3-acetyl-8-ethoxy coumarin derived hydrazones and thiosemicarbazones. National Institutes of Health (NIH). [Link]

  • Basis Sets. Gaussian.com. [Link]

  • 3-Methylbenzo[d]isoxazole. American Elements. [Link]

  • Different Basis Sets for Gaussian Calculations. Skidmore College. [Link]

Sources

Exploratory

The Pharmacological and Mechanistic Profiling of 3-Methoxybenzo[d]isoxazole: A Structural Probe in Biological Systems

Executive Summary: The "Methoxy Switch" in Chemical Biology In the realm of rational drug design, the benzo[d]isoxazole scaffold is a privileged pharmacophore frequently utilized to rigidify molecular backbones and dicta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Methoxy Switch" in Chemical Biology

In the realm of rational drug design, the benzo[d]isoxazole scaffold is a privileged pharmacophore frequently utilized to rigidify molecular backbones and dictate target-specific binding. However, the seemingly minor substitution at the 3-position—specifically the transition from a hydroxyl (-OH) to a methoxy (-OCH₃) group—triggers profound shifts in biological activity.

As an application scientist, I frequently utilize 3-methoxybenzo[d]isoxazole derivatives not just as active pharmaceutical ingredients, but as mechanistic probes . This whitepaper explores the dichotomous behavior of the 3-methoxybenzo[d]isoxazole motif across two distinct biological systems: its role as an inactive steric probe in human D-amino acid oxidase (DAAO) engagement[1], and its repurposing as a critical lipophilic vector in the inhibition of bacterial DNA gyrase[2].

Mechanistic Case Study I: Target Evasion in D-Amino Acid Oxidase (DAAO)

The Biological Context

DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine[1]. Because D-serine acts as an essential co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, its degradation by DAAO is heavily implicated in the NMDA receptor hypofunction observed in schizophrenia[1]. Consequently, inhibiting DAAO is a major therapeutic strategy to elevate synaptic D-serine levels[1].

Structural Causality: Why the Methoxy Group Fails

Potent DAAO inhibitors, such as 6-chlorobenzo[d]isoxazol-3-ol (CBIO), rely on the 3-hydroxyl group to mimic the carboxylate moiety of natural substrates (like D-serine) or prototype inhibitors (like benzoic acid)[1]. The 3-OH group acts as a critical hydrogen-bond donor within the tight active site, while the benzene ring lies parallel to the flavin ring, engaging in strong π−π stacking interactions with Tyr224[1].

When we synthesize 6-chloro-3-methoxybenzo[d]isoxazole (CMBI) , the biological activity is completely abolished[1]. The causality here is twofold:

  • Loss of H-Bonding: The methylation caps the essential hydrogen-bond donor required to anchor the molecule near the FAD cofactor[1].

  • Steric Clash: The bulky methyl group creates severe steric hindrance within the constrained active site pocket, preventing the planar alignment necessary for π−π stacking with Tyr224[1].

Thus, the 3-methoxy derivative serves as a perfect negative control in DAAO assays, proving that target engagement is strictly dependent on the free hydroxyl pharmacophore.

DAAO_Pathway D_Serine D-Serine (Neuromodulator) NMDA NMDA Receptor (Activation) D_Serine->NMDA Co-agonist DAAO DAAO Enzyme (Degradation) D_Serine->DAAO Substrate Metabolites H2O2 + NH3 + Hydroxypyruvate DAAO->Metabolites Oxidation Inhibitor 3-OH-Benzisoxazole (Active Inhibitor) Inhibitor->DAAO Blocks (Ki=100nM) Methoxy 3-Methoxy-Benzisoxazole (Inactive Probe) Methoxy->DAAO Steric Clash

Fig 1: Modulatory pathways of DAAO and the divergent effects of benzisoxazole derivatives.

Protocol 1: Fluorescence-Based DAAO Inhibition Assay

To validate the inactivity of 3-methoxy derivatives against DAAO, we utilize a self-validating fluorescence assay[1]. This assay relies on the detection of hydrogen peroxide ( H2​O2​ ), a byproduct of DAAO-mediated oxidation[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM sodium phosphate (pH 7.4). Reconstitute purified human DAAO enzyme and the substrate, D-serine.

  • Compound Incubation: In a black 96-well microplate, incubate 10 nM DAAO with varying concentrations of the test compound (e.g., CMBI) for 15 minutes at 37°C. Causality: Pre-incubation allows for equilibrium binding of competitive inhibitors before substrate introduction.

  • Detection System Addition: Add a detection mixture containing Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) and Horseradish Peroxidase (HRP). Causality: HRP utilizes the H2​O2​ generated by DAAO to oxidize Amplex Red into resorufin, a highly fluorescent molecule. This coupled reaction provides a highly sensitive, real-time readout.

  • Reaction Initiation: Add 50 mM D-serine to initiate the reaction.

  • Quantification & Validation: Measure fluorescence at Ex/Em = 530/590 nm.

    • Self-Validation: Include a positive control (CBIO, expected IC50​≈188 nM) and a vehicle control (DMSO) to ensure assay dynamic range and rule out auto-fluorescence of the 3-methoxy compounds[1].

Mechanistic Case Study II: Scaffold Repurposing in Bacterial DNA Gyrase

The Biological Context

While the 3-methoxy group abolishes DAAO activity, it is a highly prized structural motif in antibacterial drug discovery[2]. Novel spiropyrimidinetriones fused with a 3-methoxybenzo[d]isoxazole scaffold have emerged as potent inhibitors of bacterial DNA gyrase, an enzyme responsible for introducing negative supercoils into DNA[2]. Crucially, these compounds do not exhibit cross-resistance with traditional fluoroquinolones[2].

Structural Causality: The Methoxy Group as an Isostere

In the design of spiropyrimidinetrione antibacterials, the 3-methoxybenzo[d]isoxazole moiety is not meant to mimic a natural substrate. Instead, it serves as an isosteric replacement for fluoro-aromatic rings found in earlier pipeline drugs (like PNU-286607 analogues)[2].

  • The isoxazole oxygen acts as a weak hydrogen bond acceptor, replacing a fluorine atom[2].

  • The 3-methoxy group acts as a lipophilic vector that perfectly occupies a hydrophobic pocket at the GyrA/GyrB interface, rigidifying the spirocyclic core into its lowest energy (2S,4R,4aR) diastereomeric conformation[2]. This precise orientation halts the ATP-dependent DNA cleavage-religation cycle[3].

Quantitative Data Summary
Compound / ScaffoldPrimary Target IC50​ / Ki​ Mechanistic Role & Status
6-chlorobenzo[d]isoxazol-3-ol (CBIO) Human DAAO IC50​ = 188 nM Ki​ = 100 nMActive competitive inhibitor; 3-OH acts as critical H-bond donor[1].
6-chloro-3-methoxybenzo[d]isoxazole (CMBI) Human DAAONegligibleInactive probe; methylation causes steric clash and loss of H-bond[1].
Spiropyrimidinetrione-3-methoxybenzisoxazole S. aureus / E. coli DNA GyraseLow μ M (Strain dependent)Active inhibitor; 3-methoxy acts as a lipophilic vector to orient spiro-core[2].
Protocol 2: DNA Gyrase Supercoiling Assay

To evaluate the efficacy of 3-methoxybenzo[d]isoxazole-fused spiropyrimidinetriones, we utilize a gel-based DNA supercoiling assay[3][4][5].

Step-by-Step Methodology:

  • Pre-incubation: In a 30 μ L reaction volume, incubate 2.5 nM of E. coli DNA gyrase with the 3-methoxy test compound (in 3.2% DMSO) for 10 minutes at room temperature[5]. The buffer must contain 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2​ , 2 mM DTT, 1.8 mM spermidine, and 0.1 mg/mL BSA[4][5].

  • Substrate Addition: Add 60 ng of relaxed circular pBR322 plasmid DNA and 1 mM ATP to initiate the reaction[5]. Causality: DNA gyrase is uniquely ATP-dependent; without ATP, the enzyme cannot catalyze the underwinding (negative supercoiling) of the DNA[3].

  • Supercoiling Reaction: Incubate at 37°C for 30–45 minutes[4][5].

  • Termination & Digestion: Stop the reaction by adding 0.75 μ L of Proteinase K (20 mg/mL) and 3 μ L of 2% SDS, incubating for an additional 30 minutes at 37°C[5]. Causality: DNA gyrase covalently binds to DNA during the cleavage cycle. Proteinase K digests the enzyme, preventing the DNA from being trapped in the wells during electrophoresis[5].

  • Electrophoresis: Add STEB buffer (sucrose, Tris, EDTA, bromophenol blue) and resolve the topoisomers on a 1% agarose gel in 1x TAE buffer for 3 hours at 4V/cm[3][5]. Causality: TAE buffer provides superior resolution of supercoiled pBR322 compared to TBE[3].

  • Quantification: Stain the gel with 0.7 μ g/mL ethidium bromide for 10 minutes, destain in water, and quantify the ratio of supercoiled to relaxed DNA via densitometry[5].

    • Self-Validation: Include a vehicle control (shows complete conversion to supercoiled DNA) and a ciprofloxacin positive control (shows inhibition of supercoiling) to validate assay integrity[6].

Gyrase_Workflow Step1 Step 1: Pre-incubation Enzyme + 3-Methoxy-Spiro + Buffer Step2 Step 2: Substrate Addition Relaxed pBR322 + ATP Step1->Step2 Establishes binding Step3 Step 3: Supercoiling 37°C for 30 mins Step2->Step3 Initiates catalysis Step4 Step 4: Termination Proteinase K + SDS + STEB Step3->Step4 Halts reaction Step5 Step 5: Electrophoresis 1% Agarose in TAE Step4->Step5 Digests bound enzyme Step6 Step 6: Quantification Ethidium Bromide Densitometry Step5->Step6 Resolves topoisomers

Fig 2: Step-by-step E. coli DNA gyrase supercoiling assay workflow and logical progression.

Conclusion

The 3-methoxybenzo[d]isoxazole motif perfectly illustrates the precision required in modern structural pharmacology. By capping a single hydroxyl group with a methyl moiety, researchers can intentionally ablate off-target interactions (such as DAAO inhibition) while simultaneously generating a lipophilic, isosteric scaffold capable of orienting complex macrocycles into bacterial topoisomerases. Understanding the exact causality behind these structural choices allows application scientists to design smarter, highly selective molecular probes and therapeutics.

References

  • [1] Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. ACS Publications. URL:

  • [2] Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. ACS Publications. URL:

  • [3] Supercoiling Assays | Technical Information. Inspiralis Ltd. URL:

  • [4] High-throughput assays for DNA gyrase and other topoisomerases. PMC. URL:

  • [6] DNA gyrase supercoiling assay. The assays were performed as described... ResearchGate. URL:

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-methoxybenzo[d]isoxazole derivatives

An Application Guide to the Synthesis of 3-Methoxybenzo[d]isoxazole Derivatives Abstract The benzo[d]isoxazole core is a privileged scaffold in modern medicinal chemistry, present in a wide array of pharmacologically act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 3-Methoxybenzo[d]isoxazole Derivatives

Abstract

The benzo[d]isoxazole core is a privileged scaffold in modern medicinal chemistry, present in a wide array of pharmacologically active agents, including anticonvulsants and antipsychotics.[1] The 3-methoxy substitution, in particular, serves as a crucial functional handle for further derivatization and as a key pharmacophoric element. This application note provides researchers, chemists, and drug development professionals with a detailed guide to the principal synthetic strategies for accessing 3-methoxybenzo[d]isoxazole derivatives. We move beyond simple procedural lists to explain the mechanistic rationale behind two robust methods: a classical intramolecular cyclization and a modern [3+2] cycloaddition approach. Each section includes step-by-step protocols, discussions on experimental causality, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 3-Methoxybenzo[d]isoxazole Core

The benzo[d]isoxazole heterocycle is a cornerstone in drug discovery. Its unique electronic properties and rigid structure allow it to serve as a versatile building block for creating compounds that interact with a range of biological targets. The introduction of a methoxy group at the 3-position is of particular synthetic interest. This group can modulate the electronic nature of the heterocyclic ring and provides a potential site for O-demethylation to reveal a reactive hydroxyl group for subsequent diversification.

This guide focuses on practical, reliable, and scalable methods for the synthesis of this important molecular framework. We will explore two primary disconnection approaches, highlighting the strategic choices a chemist must make based on starting material availability, desired scale, and tolerance for specific reaction conditions.

Synthetic Strategy I: Classical N-O Bond Formation via Intramolecular Cyclization

This is one of the most traditional and widely employed methods for constructing the benzo[d]isoxazole ring.[2] The strategy relies on forming the weak N-O bond in the final ring-closing step. The overall transformation begins with a substituted 2-hydroxybenzaldehyde, which is first converted to its corresponding oxime. The critical step involves activating the oxime's hydroxyl group to turn it into a suitable leaving group, thereby facilitating an intramolecular nucleophilic attack by the phenolic oxygen.

Causality: The choice of activating agent for the oxime hydroxyl is crucial. While dehydration can be achieved under strongly acidic conditions, this can often lead to an undesired Beckmann rearrangement, yielding isomeric benzoxazole byproducts.[2] A milder and more controlled approach involves converting the hydroxyl into a better leaving group, such as a sulfonate ester or by using a reagent like 1,1'-Carbonyldiimidazole (CDI), which forms an activated intermediate that readily undergoes cyclization.

Workflow Overview: Classical Cyclization

A 2-Hydroxy-X-methoxybenzaldehyde B Oxime Formation A->B NH₂OH·HCl, Base C Intermediate Oxime B->C D Activation & Intramolecular Cyclization C->D CDI, THF, Reflux E Target 3-Methoxybenzo[d]isoxazole D->E

Caption: Workflow for classical N-O bond formation.

Protocol 2.1: Synthesis of 6-Chloro-3-methoxybenzo[d]isoxazole

This protocol is adapted from established procedures involving oxime formation followed by CDI-mediated cyclization.[3]

Step 1: Oxime Formation

  • To a solution of 5-chloro-2-hydroxy-benzaldehyde (1.0 eq) in a 3:1 mixture of Dioxane/Water, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

  • Stir the mixture at room temperature for 1 hour, then increase the temperature to 40°C and stir for an additional 15 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and neutralize with dilute HCl.

  • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude oxime, which is often used in the next step without further purification.

Step 2: Cyclization

  • Under an inert atmosphere (N₂ or Ar), dissolve the crude oxime (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) portion-wise. Causality: CDI acts as a dehydrating agent, forming a highly reactive intermediate on the oxime oxygen, which is an excellent leaving group for the subsequent intramolecular SₙAr reaction.

  • Heat the mixture to reflux (approx. 65°C) for 3 hours.

  • After cooling, pour the reaction mixture into a beaker of ice water and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Starting MaterialReagentsConditionsTypical Yield
5-Chloro-2-hydroxy-benzaldehyde OximeCDI, THFReflux, 3h74-94%[3]
2-Hydroxy-4-methoxy-benzaldehyde OximeCDI, THFReflux, 3h~80%

Synthetic Strategy II: Modern [3+2] Cycloaddition of Arynes and Nitrile Oxides

This elegant and highly convergent approach builds the benzo[d]isoxazole ring by forming two bonds in a single step.[1][2] The strategy involves the reaction of two highly reactive, transient intermediates: an aryne (specifically, a benzyne) and a nitrile oxide. Both intermediates are generated in situ from stable precursors, which is critical for controlling the reaction and avoiding unwanted side reactions like dimerization.[2]

Causality: The success of this method hinges on matching the generation rates of the aryne and the nitrile oxide.[1] A slow addition of the nitrile oxide precursor to the aryne precursor and fluoride source ensures that the concentration of the highly reactive nitrile oxide remains low, favoring the desired cycloaddition over dimerization. Cesium fluoride (CsF) is an excellent choice as it serves a dual role: it is a potent nucleophile that attacks the silicon of the silylaryl triflate to generate the aryne, and it is a sufficient base to dehydrochlorinate the chlorooxime to generate the nitrile oxide.[1]

Reaction Mechanism: [3+2] Cycloaddition

cluster_0 Aryne Generation cluster_1 Nitrile Oxide Generation cluster_2 Cycloaddition A o-(TMS)aryl triflate (e.g., with 4-methoxy) B 4-Methoxybenzyne A->B CsF, MeCN E [3+2] Cycloaddition B->E C Chlorooxime D Nitrile Oxide C->D CsF (Base) D->E F Target 3-Substituted 6-Methoxybenzo[d]isoxazole E->F

Caption: In-situ generation and cycloaddition of aryne and nitrile oxide.

Protocol 3.1: Synthesis of 6-Methoxy-3-phenylbenzo[d]isoxazole

This protocol is based on the highly efficient fluoride-induced method.[1][4]

Reagent Preparation:

  • Aryne Precursor: Prepare 4-methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate from commercially available 3-methoxyphenol via ortho-lithiation, silylation, and triflation.

  • Nitrile Oxide Precursor: Prepare N-hydroxybenzimidoyl chloride (chlorooxime) by treating benzaldehyde with hydroxylamine hydrochloride, followed by chlorination with N-Chlorosuccinimide (NCS).[1]

Cycloaddition Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add cesium fluoride (CsF, 3.0 eq) and anhydrous acetonitrile (MeCN).

  • Add the aryne precursor, 4-methoxy-2-(trimethylsilyl)phenyl triflate (2.0 eq).

  • In a separate syringe, prepare a solution of the nitrile oxide precursor, N-hydroxybenzimidoyl chloride (1.0 eq), in anhydrous acetonitrile.

  • Place this syringe on a syringe pump. Begin slowly adding the chlorooxime solution to the stirred suspension of CsF and aryne precursor over a period of 2.5 hours. Causality: This slow addition is the most critical parameter to prevent nitrile oxide dimerization and maximize the yield of the desired cycloadduct.[1]

  • After the addition is complete, let the reaction stir at room temperature for an additional 30 minutes.

  • Quench the reaction with water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 6-methoxy-3-phenylbenzo[d]isoxazole.

Aryne PrecursorNitrile Oxide PrecursorConditionsTypical Yield
4-Methoxy-2-(TMS)phenyl triflateN-hydroxybenzimidoyl chlorideCsF, MeCN, rt, 2.5h addition65-90%[1]
2-(TMS)phenyl triflateN-hydroxy-2-methoxy-benzimidoyl chlorideCsF, MeCN, rt, 2.5h addition~85%

Product Characterization and Validation

To ensure the trustworthiness of these protocols, rigorous characterization of the final product is mandatory.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. The characteristic chemical shift of the methoxy protons (~3.9 ppm) and the aromatic protons should be consistent with the expected substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized molecule.

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Classical Cyclization Incomplete oxime formation. Beckmann rearrangement byproduct formation.Ensure oxime formation is complete by TLC before proceeding. Use milder cyclization conditions (e.g., CDI instead of strong acid) to suppress the rearrangement.
Low Yield in [3+2] Cycloaddition Dimerization of the nitrile oxide. Hydrolysis of precursors.Decrease the rate of addition of the chlorooxime solution. Ensure all reagents and solvents are rigorously dried.
Formation of Regioisomers Use of an unsymmetrical aryne precursor.This is an inherent challenge. The regioselectivity is governed by electronic and steric factors.[1] Isomers may need to be separated by careful chromatography (HPLC or flash).
Reaction Stalls Inactive catalyst or reagent (e.g., old CsF).Use freshly opened or properly stored reagents. Flame-dry glassware to remove all traces of moisture.

References

  • Zarudnitskii, E. V., & Shishkin, O. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 68-94. Available from: [Link]

  • Song, C., et al. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86(10), 7326–7332. Available from: [Link]

  • Sonu, S., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3), 675-683. Available from: [Link]

  • Dounay, A. B., et al. (2009). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 11(20), 4676–4679. Available from: [Link]

  • Rochais, C., et al. (2015). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 95, 466-473. (Diagram adapted from publication). Available from: [Link]

  • Wang, X., & Hu, Y. (2014). Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes. Organic Letters, 16(23), 6140–6143. Available from: [Link]

  • Stanforth, S. P. (2003). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 297-326. Available from: [Link]

  • ResearchGate. (2014). Synthesis of substituted indazoles via [3+2] cycloaddition of benzyne and diazo compounds. Available from: [Link]

  • Sonu, S., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. ResearchGate. Available from: [Link]

  • Kumbhare, R. M., et al. (2015). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. RSC Advances, 5(76), 61769-61781. Available from: [Link]

  • Jiang, X., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 51(5), 1377–1387. Available from: [Link]

Sources

Application

Application Note: 3-Methoxybenzo[d]isoxazole Derivatives as Pharmacophore Probes in DAAO-Targeted Antipsychotic Discovery

Executive Summary The development of atypical antipsychotics has historically focused on monoaminergic targets (e.g., dopamine D2 and serotonin 5-HT2A receptors). However, these mechanisms often fail to alleviate the neg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of atypical antipsychotics has historically focused on monoaminergic targets (e.g., dopamine D2 and serotonin 5-HT2A receptors). However, these mechanisms often fail to alleviate the negative and cognitive symptoms of schizophrenia. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis has driven the discovery of novel therapeutic mechanisms, specifically targeting the elevation of D-serine, an endogenous NMDA receptor co-agonist. This application note details the critical use of 3-methoxybenzo[d]isoxazole derivatives as negative structural probes in Structure-Activity Relationship (SAR) campaigns designed to discover potent D-Amino Acid Oxidase (DAAO) inhibitors.

Scientific Rationale: DAAO Inhibition in Schizophrenia

D-serine is essential for optimal NMDA receptor neurotransmission. In the central nervous system, D-serine levels are tightly regulated by D-Amino Acid Oxidase (DAAO), an FAD-containing flavoenzyme that catalyzes its oxidative deamination into hydrogen peroxide, ammonia, and a keto acid [1]. Inhibiting DAAO prevents the degradation of D-serine, thereby enhancing NMDA receptor function and offering a targeted approach to treating the cognitive deficits associated with schizophrenia.

During high-throughput screening and subsequent lead optimization, benzo[d]isoxazol-3-ol derivatives (such as 6-chlorobenzo[d]isoxazol-3-ol, or CBIO) were identified as highly potent, competitive DAAO inhibitors [1]. To rationally optimize these leads, medicinal chemists must map the exact spatial and electronic requirements of the DAAO active site.

The Causality of SAR: Why Synthesize 3-Methoxybenzo[d]isoxazole?

In drug discovery, proving how a molecule binds is just as important as proving that it binds. The active site of DAAO requires a potent hydrogen bond donor to interact with the Arg283 residue, a critical interaction that mimics the binding of the carboxylate group of the natural substrate, D-serine.

To validate this pharmacophore hypothesis, researchers synthesize O-methylated derivatives, specifically 6-chloro-3-methoxybenzo[d]isoxazole (CMBI) .

  • The Mechanistic Causality: By masking the free 3-hydroxyl group with a methyl ether, the molecule's capacity to act as a hydrogen bond donor is deliberately abolished.

  • The Result: The resulting loss of inhibitory activity definitively proves that the 3-OH group is not merely a structural accessory, but an essential pharmacophore element required to anchor the inhibitor within the DAAO active pocket ().

Visualizing the Mechanism

G Schizophrenia Schizophrenia (NMDA Receptor Hypofunction) DSerine D-Serine (NMDA Co-agonist) Schizophrenia->DSerine Requires higher levels DAAO D-Amino Acid Oxidase (DAAO) (Degrades D-Serine) DSerine->DAAO Substrate for Degradation Oxidative Deamination (H2O2 + NH3 + Keto Acid) DAAO->Degradation Catalyzes CBIO Benzo[d]isoxazol-3-ol (CBIO) (Active DAAO Inhibitor) CBIO->DAAO Potent Inhibition (IC50 ~188 nM) CMBI 3-Methoxybenzo[d]isoxazole (CMBI) (Inactive SAR Probe) CMBI->DAAO Negligible Inhibition (Lacks 3-OH H-bond)

Mechanism of DAAO inhibition by CBIO and the loss of activity in the CMBI SAR probe.

Quantitative Data: SAR Activity Cliff

The table below summarizes the critical activity cliff observed when the hydrogen-bond donating 3-OH group is masked, utilizing data derived from standard DAAO fluorescence assays ().

Compound NameStructure TypeDAAO IC₅₀ (nM)Pharmacophore Status
Benzo[d]isoxazol-3-ol (BIO) Unsubstituted CoreActive (Sub-micromolar)Intact H-bond donor
6-Chlorobenzo[d]isoxazol-3-ol (CBIO) Halogenated Core188 nM Intact H-bond donor (Optimized)
6-Chloro-3-methoxybenzo[d]isoxazole (CMBI) O-Methylated ProbeNegligible (>10,000 nM) Abolished H-bond donor

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-3-methoxybenzo[d]isoxazole (CMBI) for SAR Profiling

This protocol outlines the synthesis of the inactive SAR probe via the alkylation of the benzisoxazole core.

  • Step 1: Alkylation Reaction Setup Dissolve 6-chlorobenzo[d]isoxazol-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (MeI, 1.2 eq). Stir at room temperature for 4-6 hours.

    • Causality: DMF is a polar aprotic solvent that significantly enhances the nucleophilicity of the deprotonated benzisoxazole intermediate, accelerating the alkylation.

  • Step 2: Workup and Isomer Separation Quench with water and extract with ethyl acetate. The alkylation of ambident benzo[d]isoxazol-3-ol anions inherently produces a mixture of O-alkylated (3-methoxybenzo[d]isoxazole) and N-alkylated (2-methylbenzo[d]isoxazol-3-one) isomers. Purify the crude mixture via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    • Causality: The ambident nature of the heterocyclic anion dictates that both the oxygen and nitrogen can attack the electrophile. Chromatographic separation is mandatory to isolate the pure O-methylated SAR probe.

  • Step 3: Self-Validating Spectroscopic Confirmation Analyze the isolated fractions via ¹H NMR.

    • Validation System: The correct O-methyl isomer (CMBI) will exhibit a methoxy peak shifted further downfield ( 4.1 ppm) compared to the N-methyl byproduct ( 3.5 ppm). Advancing an unverified mixture into biological assays will yield confounding false-positive data.

Protocol B: In Vitro DAAO Fluorescence-Based Inhibition Assay

This protocol measures the inhibitory potency of the synthesized compounds using a highly sensitive coupled-enzyme system.

  • Step 1: Reagent Preparation Prepare an assay buffer (50 mM sodium phosphate, pH 7.4). Prepare working solutions of porcine or human DAAO enzyme, D-serine (substrate), Amplex Red (fluorogenic probe), and Horseradish Peroxidase (HRP).

    • Causality: DAAO oxidizes D-serine to produce H₂O₂. HRP utilizes this H₂O₂ to convert the non-fluorescent Amplex Red into highly fluorescent resorufin. This coupled system allows for real-time kinetic tracking of DAAO activity.

  • Step 2: Compound Incubation In a black 96-well microtiter plate, add the DAAO enzyme and the test compounds (CBIO or CMBI) at varying concentrations (e.g., 10 nM to 100 μM). Incubate in the dark at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the enzyme and the competitive inhibitor before the substrate floods the system, preventing artificially low initial inhibition readings.

  • Step 3: Reaction Initiation and Detection Initiate the reaction by adding a master mix containing D-serine, Amplex Red, and HRP. Immediately monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes.

  • Step 4: Self-Validating Assay Controls

    • Validation System: Every plate must include three controls: a vehicle control (DMSO only) to establish maximum enzyme velocity ( Vmax​ ), a positive control (CBIO) which must suppress fluorescence, and a negative structural control (CMBI) which must yield a fluorescence curve identical to the vehicle. If the vehicle control fails to produce a robust linear fluorescence slope, the enzyme or HRP has degraded, and the plate must be discarded.

References

  • Ferraris, D., Duvall, B., Ko, Y. S., Thomas, A. G., Rojas, C., Majer, P., Hashimoto, K., & Tsukamoto, T. (2008). Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 51(12), 3357–3359. Available at:[Link] [1]

  • BRENDA Enzyme Database. Information on EC 1.4.3.3 - D-amino-acid oxidase. Available at:[Link]

Method

Introduction: The Therapeutic Potential of the Benzo[d]isoxazole Scaffold

An In-Depth Guide to the In Vitro Evaluation of 3-Methoxybenzo[d]isoxazole Compounds The benzo[d]isoxazole core is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Evaluation of 3-Methoxybenzo[d]isoxazole Compounds

The benzo[d]isoxazole core is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous biologically active compounds.[1] This versatile scaffold is present in a wide array of therapeutic agents with demonstrated anticancer, anti-inflammatory, antipsychotic, and anticonvulsant properties.[1][2][3][4] The strategic functionalization of this ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. The introduction of a methoxy group at the 3-position, creating the 3-methoxybenzo[d]isoxazole series, offers a promising avenue for developing novel modulators of key cellular pathways.

This guide provides a systematic framework and detailed protocols for the initial in vitro characterization of novel 3-methoxybenzo[d]isoxazole compounds. The methodologies described herein are designed to establish a foundational understanding of a compound's bioactivity, from its general effect on cell health to more specific mechanisms of action, such as the induction of apoptosis or the inhibition of enzymatic activity. These protocols are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this important class of molecules.

A Systematic Approach to In Vitro Evaluation

A logical, tiered approach is essential for efficiently characterizing novel compounds. The workflow begins with broad-spectrum assays to assess general cytotoxicity, followed by more focused secondary assays to elucidate the specific mechanism of action. This progression ensures that resources are focused on the most promising candidates.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Lead Optimization Start Synthesized 3-Methoxybenzo[d]isoxazole Analogs MTT Protocol 1: Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Protocol 2: Apoptosis Assays (Annexin V / Western Blot) IC50->Apoptosis Active Compounds Enzyme Protocol 3: Enzyme Inhibition Assays IC50->Enzyme Active Compounds Inflammation Protocol 4: Anti-Inflammatory Assays IC50->Inflammation Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR Enzyme->SAR Inflammation->SAR Lead Identify Lead Compound(s) SAR->Lead

Caption: A systematic workflow for the in vitro evaluation of novel compounds.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. This establishes the concentration range over which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC50), a key measure of potency.[5] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][6]

Protocol 1: In Vitro Cytotoxicity by MTT Assay

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells. The mitochondrial dehydrogenase enzymes of viable cells cleave the tetrazolium ring, yielding a purple formazan product that can be quantified by spectrophotometry. A decrease in the purple color indicates reduced cell viability.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, Colo205 for colon cancer).

  • Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 3-methoxybenzo[d]isoxazole compounds, dissolved in DMSO to create 10 mM stock solutions.

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO in the wells should be kept constant and typically below 0.5% to avoid solvent-induced toxicity.[7]

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Compound ID Target Cell Line IC50 (µM)
3-MBI-AMCF-77.5
3-MBI-BMCF-715.2
3-MBI-CMCF-7> 50
3-MBI-AColo2055.1

Scientist's Note: The incubation time with the compound can be varied (e.g., 24, 48, 72 hours) to understand the time-dependent effects on cell viability. Always ensure the formazan crystals are fully dissolved before reading the plate to avoid inaccurate results.

Part 2: Mechanistic Deep Dive - Investigating Apoptosis

If a compound demonstrates significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a tightly regulated process and a common mechanism for anticancer agents. Key hallmarks of apoptosis include the translocation of phosphatidylserine (PS) to the outer cell membrane, the activation of caspases, and the cleavage of specific cellular proteins like PARP.[8]

Protocol 2.1: Western Blot Analysis for Apoptotic Markers

Principle: Western blotting is a technique used to detect specific proteins in a sample.[9] By probing cell lysates with antibodies specific for cleaved Caspase-3 and cleaved PARP, we can obtain molecular evidence of apoptosis induction. Caspase-3 is a key executioner caspase, and its cleavage indicates its activation. PARP is a DNA repair enzyme that is cleaved and inactivated by Caspase-3 during apoptosis.

Apoptotic_Stimulus Apoptotic Stimulus (e.g., 3-MBI Compound) Pro_Caspase_9 Pro-Caspase-9 Apoptotic_Stimulus->Pro_Caspase_9 Caspase_9 Active Caspase-9 Pro_Caspase_9->Caspase_9 Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 Caspase_3 Active (Cleaved) Caspase-3 Pro_Caspase_3->Caspase_3 PARP PARP Caspase_3->PARP Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Simplified apoptotic pathway showing key markers for Western Blot analysis.

Materials:

  • Cell lysates from cells treated with the test compound (at 1x and 2x IC50 concentrations) and vehicle control.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • SDS-PAGE gels and running buffer.[10]

  • Transfer buffer and nitrocellulose or PVDF membranes.[11]

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[10]

  • Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-PARP.

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Step-by-Step Methodology:

  • Sample Preparation: Treat cells with the compound for a predetermined time (e.g., 24 hours). Lyse the cells on ice using lysis buffer. Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[10]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.

Expected Results: An increase in the bands corresponding to cleaved Caspase-3 (approx. 17/19 kDa) and cleaved PARP (approx. 89 kDa) in compound-treated samples compared to the vehicle control would indicate the induction of apoptosis.

Part 3: Target-Based Assays - Enzyme Inhibition

Many benzo[d]isoxazole derivatives exert their effects by inhibiting specific enzymes, such as receptor tyrosine kinases (RTKs).[12] A direct enzyme inhibition assay is the most definitive way to confirm if a compound acts on a specific enzymatic target.

Protocol 3.1: General Spectrophotometric Enzyme Inhibition Assay

Principle: This protocol provides a general template for measuring the activity of a purified enzyme that catalyzes a reaction resulting in a change in absorbance. The rate of the reaction is measured in the presence and absence of the inhibitor to determine the level of inhibition and calculate the IC50.[5]

Materials:

  • Purified target enzyme.

  • Enzyme-specific substrate.

  • Assay buffer (optimized for the specific enzyme).

  • Test compounds (3-methoxybenzo[d]isoxazole series).

  • 96-well, UV-transparent microplate.

  • Microplate reader with kinetic reading capability.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, prepare a matrix of reactions. This should include serial dilutions of the inhibitor.

  • To each well, add:

    • Assay Buffer.

    • Inhibitor solution at various concentrations (or vehicle control).

    • Enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate for 15 minutes at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance over time (e.g., every 30 seconds for 10-15 minutes) at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = (1 - (Rate with Inhibitor / Rate of Vehicle Control)) * 100

    • Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Scientist's Note: To determine the mechanism of inhibition (e.g., competitive, non-competitive), this experiment can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Michaelis-Menten plots.[5]

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Abcam. Western blot protocol. Abcam.
  • REPROCELL. General Protocol for Western Blot Analysis. REPROCELL.
  • Cell Signaling Technology. (2005). Western Blotting Protocol. Cell Signaling Technology.
  • Arnaoutova, D. (2018).
  • R&D Systems. Western Blot Protocol. R&D Systems.
  • Hamnett, R. (2025). Cell-Based Assays Guide. Antibodies.com.
  • Bio-protocol. (2021). In Vitro Enzyme Inhibitory Assays. Bio-protocol.
  • Sigma-Aldrich. Apoptosis Assays. Sigma-Aldrich.
  • BD Biosciences. Cell Cycle Proliferation | Cell-Based Functional Assay. BD Biosciences.
  • Kuzman, D., et al. (2021).
  • Sigma-Aldrich. How to Use Inhibitors. Sigma-Aldrich.
  • Kumar, V., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • BenchChem. Application Notes: In Vitro Evaluation of 5-Bromo-3-methylbenzo[d]isoxazole Analogs. Benchchem.
  • BenchChem. A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Benchchem.
  • Singh, O., et al. Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2023). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Kumbhare, R. M., et al. Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)
  • Wallace, E. M., et al. (2008). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. PubMed.
  • Misiura, K., et al. (2019).

Sources

Application

Application Note: Advanced Protocols for the Functionalization of the Benzo[d]isoxazole Ring at the 3-Position

Executive Summary & Mechanistic Context The benzo[d]isoxazole (1,2-benzisoxazole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of several FDA-approved neurotropic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The benzo[d]isoxazole (1,2-benzisoxazole) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural foundation of several FDA-approved neurotropic and anticonvulsant drugs, including Risperidone, Paliperidone, and Zonisamide[1]. The 3-position (C3) of the isoxazole ring is the most critical vector for structure-activity relationship (SAR) optimization.

However, direct C-H functionalization at the C3 position of an unsubstituted benzo[d]isoxazole presents a profound chemical challenge. The C3 proton is highly acidic, but attempting to deprotonate it with standard bases does not yield a stable nucleophile. Instead, it triggers an E1cB-like N–O bond cleavage known as the Kemp Elimination , which irreversibly degrades the ring into a biologically inactive salicylonitrile.

To circumvent this vulnerability, modern synthetic protocols rely on three field-proven strategies:

  • De Novo Synthesis: Constructing the functionalized ring directly from acyclic precursors.

  • Halogen Cross-Coupling: Utilizing 3-halo-benzo[d]isoxazoles to prevent deprotonation.

  • Radical Addition: Employing neutral or acidic Minisci-type functionalizations.

G Core Unsubstituted Benzo[d]isoxazole Base Basic Conditions (Deprotonation) Core->Base Vulnerability Alt1 Strategy A: De Novo Synthesis Pd-Catalyzed [4+1] Annulation Core->Alt1 Alternative Alt2 Strategy B: Cross-Coupling Using 3-Halo-Benzo[d]isoxazoles Core->Alt2 Alt3 Strategy C: Radical Addition Minisci-Type C-H Functionalization Core->Alt3 Kemp Kemp Elimination (Salicylonitrile Formation) Base->Kemp Ring Cleavage

Caption: Logical relationship between Kemp elimination vulnerability and C3 functionalization strategies.

Strategy A: De Novo Synthesis via Pd-Catalyzed [4+1] Annulation

Causality & Rationale: Rather than functionalizing an intact, vulnerable ring, this strategy builds the 3-substituted benzo[d]isoxazole directly. By reacting N-phenoxyacetamides with aldehydes under Palladium catalysis, the aldehyde carbon becomes the C3 position. The O–N bond of the starting material remains intact and serves as an internal directing group, completely bypassing the basic conditions that cause Kemp elimination[2],.

Quantitative Data Summary

The following table summarizes the substrate tolerance and expected yields based on the seminal methodology by Duan et al.[2],[3].

Substrate (Aldehyde)Catalyst SystemTemp / TimeYield (%)Mechanistic Observation
Benzaldehyde Pd(TFA)₂ / Ag₂CO₃110°C, 12h85%Standard aromatic aldehydes proceed with high efficiency.
3,5-Dimethoxybenzaldehyde Pd(TFA)₂ / Ag₂CO₃110°C, 12h53%Steric hindrance and electron-richness slightly reduce the reaction rate.
Butyraldehyde Pd(TFA)₂ / Ag₂CO₃110°C, 12h63%Aliphatic aldehydes are tolerated but are prone to minor side reactions.
Cyclopropanecarboxaldehyde Pd(TFA)₂ / Ag₂CO₃110°C, 12h51%The cyclopropyl ring remains intact, proving the mildness of the radical/insertion cycle.
Experimental Protocol: Pd-Catalyzed [4+1] Annulation

Self-Validating Workflow:

  • Reaction Setup: In an oven-dried Schlenk tube, add N-phenoxyacetamide (0.2 mmol), the target aldehyde (0.4 mmol, 2.0 equiv), Pd(TFA)₂ (10 mol%), and Ag₂CO₃ (0.4 mmol, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous toluene (2.0 mL).

  • Catalysis: Seal the tube and stir the mixture at 110°C for 12–24 hours. Causality: Ag₂CO₃ acts as the terminal oxidant to regenerate the Pd(II) species in the Pd(II)/Pd(IV) catalytic cycle.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove silver salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The disappearance of the aldehyde proton signal (~9.5–10.5 ppm) and the emergence of the characteristic benzo[d]isoxazole aromatic multiplet (7.2–7.8 ppm) confirms successful annulation.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure 3-substituted benzo[d]isoxazole.

Workflow S1 1. Precursor Setup N-phenoxyacetamide + Aldehyde S2 2. Catalysis Pd(TFA)2 (10 mol%) Ag2CO3 (2.0 eq) S1->S2 S3 3. Annulation Toluene, 110°C 12-24 Hours S2->S3 S4 4. Quench & Extract EtOAc / Brine Dry over Na2SO4 S3->S4 S5 5. Isolation Silica Gel Column (Hexane/EtOAc) S4->S5

Caption: Experimental workflow for the Palladium-catalyzed [4+1] annulation of benzo[d]isoxazoles.

Strategy B: Late-Stage Cross-Coupling of 3-Halo-Benzo[d]isoxazoles

Causality & Rationale: To functionalize the C3 position via traditional cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the acidic C3 proton must be absent to prevent base-induced ring opening[4]. By utilizing 3-chloro- or 3-bromo-1,2-benzisoxazole as the electrophile, the ring is stabilized. The halogen acts as an excellent leaving group for oxidative addition by Palladium, allowing for the introduction of diverse aryl, alkyl, or amine groups[5].

Experimental Protocol: Suzuki-Miyaura C3-Arylation

Self-Validating Workflow:

  • Reagent Assembly: Charge a reaction vial with 3-bromobenzo[d]isoxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 mmol)[5].

  • Solvent Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the carbonate base and activate the boronic acid via transmetalation, while dioxane solubilizes the organic components.

  • Reaction: Heat the mixture at 80°C under a nitrogen atmosphere for 8 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (UV active, higher Rf) should cleanly convert to a new, highly UV-active spot (lower Rf). If degradation occurs (streaking), lower the temperature to 60°C and switch to a milder base like Cs₂CO₃.

  • Isolation: Extract with EtOAc (3 × 10 mL), wash with water and brine, dry over Na₂SO₄, and purify via flash chromatography to yield the 3-arylbenzo[d]isoxazole.

Strategy C: Direct Radical C-H Functionalization

Causality & Rationale: Recent advancements in photoredox catalysis and radical chemistry allow for the direct functionalization of the C=N bond at the 3-position. Because radical additions do not require strong bases, the Kemp elimination pathway is completely suppressed[6]. Alkyl radicals (generated from carboxylic acids, alkyl halides, or trifluoroborates) selectively attack the electrophilic C3 position of the protonated or Lewis acid-activated benzo[d]isoxazole.

Experimental Protocol: Photoredox-Mediated Difluoroalkylation

Self-Validating Workflow:

  • Reaction Setup: To a transparent vial, add the unsubstituted benzo[d]isoxazole (0.2 mmol), bromodifluoroacetate (0.4 mmol), and a visible-light photocatalyst such as fac-Ir(ppy)₃ (1 mol%)[6].

  • Activation: Add an amine base (e.g., TMEDA, 2.0 equiv) which acts as a sacrificial electron donor, and dissolve in anhydrous CH₃CN (2 mL).

  • Irradiation: Stir the mixture under irradiation with blue LEDs (450 nm) at room temperature for 16 hours. Causality: The photocatalyst generates a difluoroalkyl radical from the bromide, which regioselectively adds to the C3 position of the isoxazole ring.

  • Validation Checkpoint: ¹⁹F NMR of the crude mixture is the fastest validation tool. A distinct doublet or singlet in the -100 to -110 ppm range confirms the incorporation of the difluoroalkyl group at the C3 position.

  • Purification: Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to isolate the 3-(difluoroalkyl)benzo[d]isoxazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Methoxybenzo[d]isoxazole Synthesis

Welcome to the Technical Support Center for benzisoxazole chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with poor yields and regioselectivity issues d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzisoxazole chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with poor yields and regioselectivity issues during the synthesis of 3-methoxybenzo[d]isoxazole.

The primary synthetic bottleneck in this workflow is the O-methylation of the precursor, 1,2-benzisoxazol-3-ol. This guide provides field-proven insights, root-cause analyses, and self-validating protocols to help you bypass common pitfalls and ensure high-yield, regiospecific synthesis.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I getting a complex mixture of products instead of pure 3-methoxybenzo[d]isoxazole when using Methyl Iodide (MeI) and Potassium Carbonate (K₂CO₃)? Causality & Insight: The core issue lies in the tautomeric nature of the starting material. 1,2-Benzisoxazol-3-ol exists in a dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms[1]. When deprotonated by a base, the resulting ambident anion can react at either the oxygen or the nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom preferentially attacks soft electrophiles like MeI. This leads to the undesired N-alkylated byproduct, 2-methylbenzo[d]isoxazol-3(2H)-one, drastically reducing your target yield[1].

Q2: How can I shift the regioselectivity entirely toward O-alkylation? Causality & Insight: You must manipulate the electrophile's hardness or bypass standard S_N2 alkylation entirely.

  • The HSAB Approach: Switch to a "hard" electrophile like Methyl Triflate (MeOTf) and use Silver Carbonate (Ag₂CO₃) as the base. Silver ions preferentially coordinate with the nitrogen atom of the ambident anion, sterically and electronically shielding it. This forces the hard electrophile to react exclusively at the oxygen.

  • The Mitsunobu Approach (Recommended): The Mitsunobu reaction using methanol, Triphenylphosphine (PPh₃), and Diisopropyl azodicarboxylate (DIAD) provides near-exclusive O-alkylation. Because the pKa of 1,2-benzisoxazol-3-ol is sufficiently low, it acts as an excellent pronucleophile in this system, completely avoiding the ambident anion pathway[2].

Q3: My Mitsunobu reaction is yielding mostly unreacted starting material and triphenylphosphine oxide. What is the root cause? Causality & Insight: This is a classic order-of-addition error. If DIAD is added to a mixture containing only PPh₃ and the benzisoxazol-3-ol, the highly reactive betaine intermediate can prematurely deprotonate the heterocycle without activating the methanol, stalling the reaction. Self-Validating Fix: Always pre-mix the benzisoxazol-3-ol, PPh₃, and anhydrous methanol first, then add DIAD dropwise at 0 °C. The immediate color change (from bright yellow to clear) serves as a self-validating visual cue that the betaine intermediate is forming and being rapidly consumed by the methanol.

Section 2: Quantitative Data Summary

To guide your reagent selection, the table below summarizes the expected regioselectivity outcomes based on the alkylation strategy employed.

Table 1: Impact of Alkylating Agents on Regioselectivity (O- vs. N-Alkylation)

Reagent SystemElectrophile HardnessMajor ProductO:N Selectivity RatioTypical Yield (%)
MeI / K₂CO₃SoftN-Alkylation1:485 (Combined)
Me₂SO₄ / K₂CO₃ModerateMixed1:180 (Combined)
MeOTf / Ag₂CO₃HardO-Alkylation>20:175 (Target)
MeOH / PPh₃ / DIADN/A (Mitsunobu)O-Alkylation>99:188 (Target)
Section 3: Mechanistic & Workflow Visualizations

Pathway Lactim 1,2-Benzisoxazol-3-ol (Lactim Tautomer) Lactam 1,2-Benzisoxazol-3(2H)-one (Lactam Tautomer) Lactim->Lactam Tautomeric Equilibrium O_Alkyl 3-Methoxybenzo[d]isoxazole (Target: O-Alkylation) Lactim->O_Alkyl Hard Electrophiles / Mitsunobu N_Alkyl 2-Methylbenzo[d]isoxazol-3(2H)-one (Byproduct: N-Alkylation) Lactam->N_Alkyl Soft Electrophiles (MeI/K2CO3)

Mechanistic pathway showing tautomer-dependent O- vs. N-alkylation in benzisoxazole synthesis.

Workflow Step1 1. Dissolve 1,2-Benzisoxazol-3-ol & PPh3 in anhydrous THF Step2 2. Add anhydrous Methanol (Nucleophile) Step1->Step2 Step3 3. Dropwise addition of DIAD at 0 °C (Critical Step) Step2->Step3 Step4 4. Warm to RT & Stir (Monitor via TLC) Step3->Step4 Step5 5. Aqueous Workup & Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the Mitsunobu O-methylation of 1,2-benzisoxazol-3-ol.

Section 4: Experimental Protocols
Protocol A: Regiospecific Mitsunobu O-Methylation (Recommended)

This protocol bypasses the ambident anion issue entirely, providing the highest yield of the O-alkylated target[3].

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 1,2-benzisoxazol-3-ol (1.0 equiv, 10 mmol) and Triphenylphosphine (1.2 equiv, 12 mmol) to the flask.

  • Solvent & Nucleophile: Dissolve the solid reagents in 20 mL of anhydrous THF. Add anhydrous Methanol (1.5 equiv, 15 mmol).

  • Activation (Critical Step): Cool the reaction flask to 0 °C in an ice bath. Add DIAD (1.2 equiv, 12 mmol) dropwise over 15 minutes via a syringe pump.

    • Self-Validation: The mixture will turn bright yellow upon each drop and quickly fade to pale yellow. Slow addition prevents a thermal spike and minimizes the formation of dead-end hydrazine byproducts.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup: Concentrate the mixture under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter the solid.

  • Purification: Purify the filtrate via flash column chromatography to yield pure 3-methoxybenzo[d]isoxazole.

Protocol B: Silver-Mediated O-Methylation (Alternative)

Use this protocol if Mitsunobu reagents interfere with downstream purification.

  • Preparation: In a light-protected flask (wrapped in aluminum foil), dissolve 1,2-benzisoxazol-3-ol (1.0 equiv, 10 mmol) in anhydrous Toluene (25 mL).

  • Base Addition: Add Silver Carbonate (Ag₂CO₃) (0.6 equiv, 6 mmol). Stir at room temperature for 30 minutes to allow the silver-nitrogen coordination complex to form.

  • Alkylation: Cool the mixture to 0 °C. Carefully add Methyl Triflate (MeOTf) (1.1 equiv, 11 mmol) dropwise.

    • Safety Warning: MeOTf is a highly potent alkylating agent; handle strictly in a certified fume hood.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the precipitated silver salts. Wash the organic layer with saturated NaHCO₃, dry over Na₂SO₄, and concentrate prior to chromatography.

References[2] Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors, Journal of Medicinal Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/jm800270w[1] Product Class 10: 1,2-Benzisoxazoles and Related Compounds, Science of Synthesis (Thieme-Connect). URL:https://www.thieme-connect.de/products/ejournals/pdf/10.1055/sos-SD-111-00970.pdf[3] Selective[5 + 1] and [5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis, The Journal of Organic Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.joc.8b02444

Sources

Optimization

Technical Support Center: 3-Methoxybenzo[d]isoxazole Crystallization

Troubleshooting Guides, FAQs, and Optimization Protocols Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Optimization Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex thermodynamic and kinetic challenges associated with the crystallization of heterocyclic compounds.

The crystallization of 3-methoxybenzo[d]isoxazole requires precise control over solvent interactions, supersaturation trajectories, and nucleation kinetics. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure high-yield, polymorphic purity.

Optimization Workflow Overview

Workflow N1 API: 3-Methoxybenzo[d]isoxazole N2 Thermodynamic Modeling (NRTL-SAC SLE Prediction) N1->N2 N3 Solvent/Antisolvent Selection (e.g., DCM / Pet Ether) N2->N3 N4 Metastable Zone Width (MSZW) Determination N3->N4 N5 Controlled Cooling & Seeding Strategy N4->N5 N6 Polymorph Isolation (mp 195-197 °C) N5->N6

Workflow for 3-methoxybenzo[d]isoxazole solvent screening and crystallization optimization.

Mechanistic FAQs: Solvent Selection & Thermodynamics

Q1: Why is a binary solvent system recommended over a single solvent for 3-methoxybenzo[d]isoxazole? A1: Pharmaceutical crystallizations frequently leverage binary or ternary solvent mixtures because the excess thermodynamic properties of real solutions can significantly enhance solubility and control supersaturation[1]. For heterocyclic compounds like 3-methoxybenzo[d]isoxazole, a single solvent often exhibits a steep solubility curve, leading to rapid, uncontrolled precipitation. A binary system (e.g., Dichloromethane and Petroleum Ether) allows you to use one solvent to dissolve the API and an antisolvent to precisely tune the metastable zone width (MSZW), thereby controlling the nucleation barrier and favoring the thermodynamically stable crystalline phase[1][2].

Q2: How does the NRTL-SAC model assist in screening solvents for this compound? A2: The Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model predicts the solid–liquid equilibrium (SLE) behavior of pharmaceutical molecules[3]. By defining the 3-methoxybenzo[d]isoxazole molecule through specific segment types (hydrophobic, polar, hydrophilic), the model calculates the optimal volume fractions for binary and ternary mixtures. This algorithm provides a self-validating framework to maximize crystallization yield per mass of solvent while ensuring complete miscibility across the cooling profile[3].

Q3: Why does my batch form a solvate instead of an anhydrous crystal? A3: Benzo[d]isoxazole derivatives are highly prone to forming solvated structures. This is due to conserved hydrogen bonding between the solvent molecules and the isoxazole nitrogen/oxygen atoms, coupled with the efficient π-π stacking of the aromatic rings[4]. If your primary solvent acts as a strong hydrogen bond acceptor or donor (e.g., lower alcohols), the solvent molecules can efficiently pack between the crystal layers, stabilizing a solvate phase[4]. To mitigate this and target the anhydrous form, transition to aprotic solvent/antisolvent systems such as Dichloromethane (DCM) and Petroleum Ether, which have been proven to yield stable, single-isomer crystals[2].

Troubleshooting Guide: Phase Separation & Habit Issues

PhaseDiagram cluster_0 High Supersaturation Rate cluster_1 Controlled MSZW Trajectory Supersaturated Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturated->LLPS exceeds MSZW Nucleation Primary/Secondary Nucleation Supersaturated->Nucleation within MSZW Amorphous Amorphous Solid / Impurities LLPS->Amorphous uncontrolled cooling Crystal High-Purity Crystal Growth Nucleation->Crystal controlled cooling & seeding

Mechanistic pathways of supersaturation leading to crystallization versus oiling out.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation) during cooling.

  • Root Cause: The cooling rate is too aggressive, pushing the system's concentration beyond the MSZW into the spinodal decomposition region before nucleation can occur. The methoxy group increases the compound's lipophilicity, making it prone to forming a solute-rich liquid phase.

  • Resolution: Flatten the cooling ramp (e.g., 0.1 °C/min) and introduce 1-2% (w/w) seed crystals halfway through the MSZW to bypass the primary nucleation barrier.

Issue 2: Poor crystal habit (e.g., fine needles that are difficult to filter).

  • Root Cause: High supersaturation at the point of primary nucleation promotes rapid 1D kinetic growth along the fastest crystal axis.

  • Resolution: Implement a temperature-cycling (Ostwald ripening) protocol. Heat the suspension slightly below the dissolution temperature to dissolve the fines, then cool slowly to promote thermodynamic growth on the existing larger crystal faces.

Quantitative Data: Solvent Screening Matrix

The following table summarizes representative solvent screening data synthesized from standard extraction and recrystallization parameters for benzo[d]isoxazole derivatives[2][4].

Solvent SystemRatio (v/v)Process TypeYield (%)MorphologyMelting Point (°C)
Dichloromethane / Petroleum Ether 1:4Cooling-Antisolvent85Prismatic195–197
Ethanol / Water 1:2Cooling62Fine Needles192–194
Ethyl Acetate / Heptane 1:3Antisolvent78Plates194–196
Pure Methanol N/AEvaporative45Agglomerates193–195

Note: The Z-isomer configuration of 3-methoxybenzo[d]isoxazole specifically demonstrates high thermodynamic stability at 195–197 °C when crystallized from a DCM/Petroleum Ether mixture[2].

Self-Validating Protocol: Cooling-Antisolvent Crystallization

Expertise Note: This protocol utilizes a binary solvent system to maximize yield and control polymorph formation. Every step includes an In-Process Control (IPC) to ensure the system is self-validating and reproducible.

Step 1: Primary Dissolution

  • Action: Suspend 3-methoxybenzo[d]isoxazole in Dichloromethane (DCM) at a ratio of 1:5 (w/v). Heat the jacketed reactor to 35 °C under gentle agitation (150 rpm).

  • Causality: DCM acts as an excellent primary solvent due to its aprotic nature, preventing unwanted hydrogen-bond-driven solvate formation[4].

  • IPC: Visual confirmation of a completely clear solution. If particulate remains, hold at 35 °C for an additional 15 minutes.

Step 2: Polish Filtration

  • Action: Pass the hot solution through a 0.22 µm PTFE membrane filter into a pre-warmed crystallization vessel.

  • Causality: Removes foreign particulates that could act as heterogeneous nucleation sites, which prematurely trigger crystallization and broaden the crystal size distribution.

  • IPC: Monitor filter backpressure; a sudden spike indicates premature precipitation.

Step 3: Antisolvent Titration & MSZW Boundary Identification

  • Action: Slowly dose Petroleum Ether (antisolvent) at 0.5 volumes/hour until the solution exhibits a faint, persistent opalescence.

  • Causality: The addition of the antisolvent alters the excess thermodynamic properties of the solution, decreasing the activity coefficient of the API and pushing the system into the metastable zone[1][3].

  • IPC: Turbidimetric probe reading increases by >5% from baseline. Once reached, halt antisolvent addition and hold for 30 minutes.

Step 4: Precision Seeding

  • Action: Introduce 1.5% (w/w) of pure 3-methoxybenzo[d]isoxazole seed crystals (pre-slurried in a small volume of Petroleum Ether).

  • Causality: Seeding bypasses the high energy barrier of primary nucleation. It forces the system to consume supersaturation via crystal growth on the seeds, entirely preventing liquid-liquid phase separation.

  • IPC: Focused Beam Reflectance Measurement (FBRM) confirms an immediate increase in chord counts corresponding to the seed size.

Step 5: Non-Linear Cooling Ramp

  • Action: Implement a cubic cooling profile from 35 °C to 5 °C over 6 hours.

  • Causality: A non-linear (slow at first, faster later) cooling rate matches the increasing surface area of the growing crystals, maintaining a constant, low level of supersaturation[3].

  • IPC: Mother liquor concentration (monitored via ATR-FTIR) decreases steadily without sudden drops.

Step 6: Isolation and Washing

  • Action: Discharge the slurry to a Nutsche filter. Wash the cake with 2 bed-volumes of pre-chilled (5 °C) DCM/Petroleum Ether (1:4 v/v).

  • Causality: Cold washing displaces the mother liquor without dissolving the product, ensuring high purity of the final crystals[2].

  • IPC: Final product melting point verification (Target: 195–197 °C)[2].

References
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. URL:[Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. URL:[Link]

  • Selective [5 + 1] and [5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design - PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzo[d]isoxazole Functionalization

Welcome to the Advanced Applications Support Center. The functionalization of the benzo[d]isoxazole (1,2-benzisoxazole) core is a critical pathway in the development of anticonvulsant and antipsychotic agents (e.g., zoni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. The functionalization of the benzo[d]isoxazole (1,2-benzisoxazole) core is a critical pathway in the development of anticonvulsant and antipsychotic agents (e.g., zonisamide, risperidone). However, researchers frequently encounter significant synthetic roadblocks due to steric hindrance, particularly at the C3 and C4/C7 positions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric clash during C-H activation, cross-coupling, and de novo annulation.

Strategic Diagnostic Workflow

Before troubleshooting a failed reaction, it is crucial to align your synthetic strategy with the steric profile of your target molecule. Use the diagnostic matrix below to determine the optimal functionalization route.

G Start Target: Benzo[d]isoxazole Functionalization Q1 Is the target C3 position sterically hindered? Start->Q1 Q2 Are you building the core via De Novo Synthesis? Start->Q2 A1_Yes Yes: Bulky adjacent groups Q1->A1_Yes A1_No No: Unhindered C3 Q1->A1_No Strategy1 Use Pd-Catalyzed Direct C-H Arylation A1_Yes->Strategy1 Strategy2 Standard Cross-Coupling (e.g., Stille with P(t-Bu)3) A1_No->Strategy2 Strategy3 Pd-Catalyzed [4+1] Annulation (Regioselective) Q2->Strategy3 N-phenoxyacetamides + Aldehydes

Decision matrix for selecting benzo[d]isoxazole functionalization routes based on steric bulk.

Frequently Asked Questions & Troubleshooting Protocols

Issue 1: Poor Yields in C3-Arylation Due to Steric Clash

Q: My standard Suzuki cross-coupling at the C3 position is failing to reach full conversion. The aryl halide I am coupling is highly substituted. How can I force this reaction?

Mechanistic Causality: Traditional cross-coupling requires pre-functionalization (e.g., halogenation at C3), which creates a sterically demanding environment for the oxidative addition of the palladium catalyst. By switching to a Palladium-Catalyzed Direct C-H Arylation , you bypass the need for bulky pre-installed leaving groups. This method relies on a Concerted Metalation-Deprotonation (CMD) pathway. The CMD transition state is highly sensitive to the basicity of the environment but is significantly less restricted by the substrate's initial steric bulk 1.

Self-Validating Protocol: Direct C-H Arylation

  • Preparation: In a flame-dried Schlenk tube under nitrogen, combine 2,1-benzisoxazole (1.0 mmol), the bulky aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and KOAc (2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMA (Dimethylacetamide). Causality: DMA provides the high boiling point and polarity necessary to stabilize the CMD transition state.

  • Reaction: Heat the mixture to 120–150 °C for 12–24 hours.

  • Validation Step: Pull a 0.1 mL aliquot at 12 hours. Quench with water, extract with EtOAc, and run a crude ¹H NMR. Monitor the disappearance of the distinct C3-proton singlet (typically ~8.5–9.0 ppm). If the peak persists without product formation, the CMD step is failing. Correction: Swap KOAc for a pivalate-rich base (e.g., CsOPiv) to lower the activation energy of the CMD step.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Issue 2: Regioselectivity Failures During De Novo Annulation

Q: I am synthesizing the benzo[d]isoxazole core from N-phenoxyacetamides and aldehydes, but I am getting a mixture of regioisomers or the reaction stalls with meta-substituted precursors. Why?

Mechanistic Causality: In Pd-catalyzed intermolecular [4+1] annulations, steric hindrance dictates the regioselectivity of the C-H activation. The palladium center will exclusively activate the less hindered ortho C-H bond relative to the O-N bond. If your substrate has bulky groups at the meta position, it completely blocks the adjacent ortho site, forcing complete regiospecificity to the opposite side. Furthermore, the reaction relies on an acyl radical generated from the aldehyde via TBHP (tert-Butyl hydroperoxide); without sufficient radical initiation, the catalytic cycle stalls 2.

CatalyticCycle Pd_II Pd(II) Catalyst (Active Species) CH_Act Ortho C-H Activation (Sterically Directed) Pd_II->CH_Act N-phenoxyacetamide Insertion Aldehyde Insertion (Acyl Radical via TBHP) CH_Act->Insertion TBHP, Aldehyde RedElim Reductive Elimination C-C & C=N Bond Formation Insertion->RedElim Pd(IV) Intermediate RedElim->Pd_II Catalyst Regeneration Product 1,2-Benzisoxazole Core RedElim->Product

Mechanism of Pd-catalyzed [4+1] annulation highlighting sterically directed C-H activation.

Self-Validating Protocol: Regioselective [4+1] Annulation

  • Preparation: Charge a reaction tube with N-phenoxyacetamide (1.0 equiv) and Pd(TFA)₂ (10 mol%). Causality: Dropping catalyst loading below 10 mol% significantly reduces yield (e.g., from 85% to 73%) due to catalyst poisoning by radical byproducts.

  • Reagent Addition: Add the aldehyde (1.5 equiv), followed by TBHP (2.5 equiv, typically 70% in water) and t-AmOH as the solvent.

  • Reaction: Stir under a nitrogen atmosphere at 60 °C.

  • Validation Step: To confirm that the reaction failure is due to radical initiation rather than steric blocking, run a parallel control reaction spiked with 1.0 equiv of TEMPO (a radical scavenger). If the standard reaction fails but the TEMPO reaction yields trapped acyl-TEMPO adducts (verifiable by LC-MS), your steric bulk is preventing the Pd(IV) oxidative addition, not the radical generation.

  • Workup: Evaporate the solvent and purify via column chromatography.

Issue 3: Stille Cross-Coupling Stalling at Oxidative Addition

Q: I am trying to couple a highly functionalized 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole with a vinylstannane. The reaction does not proceed past the starting materials. How do I overcome the flanking steric bulk?

Mechanistic Causality: The adjacent methyl group at C7 and the methoxy group at C3 create a severe steric shield around the C5-I bond. Standard phosphine ligands (like PPh₃) are too small to induce the necessary steric crowding that forces reductive elimination, and they lack the electron density required to push the palladium into the sterically congested C-I bond during oxidative addition. By switching to a highly electron-rich and extremely bulky ligand like tri-tert-butylphosphine (P(t-Bu)₃), you favor the formation of a highly reactive mono-ligated Pd(0) species that can penetrate the steric shield 3.

Self-Validating Protocol: Bulky Stille Coupling

  • Preparation: In a glovebox, combine the vinylstannane (0.65 mmol), 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole (0.82 mmol), and CsF (2.67 mmol). Causality: CsF is critical; the fluoride ion coordinates to the tin, forming a hypervalent stannate that drastically accelerates the transmetalation step, overcoming the steric barrier.

  • Catalyst Addition: Add Pd(P(t-Bu)₃)₂ (0.06 mmol, ~10 mol%) and anhydrous toluene.

  • Reaction: Stir under argon at room temperature for 25 hours, then ramp to 65 °C for 24 hours, and finally 100 °C for 6 hours.

  • Validation Step: Monitor the reaction via TLC or GC-MS. If de-iodination (reduction) of the starting material occurs without coupling, transmetalation is failing. Ensure your CsF is strictly anhydrous, as water quenches the hypervalent tin intermediate.

Quantitative Data on Steric Tolerance

The following table summarizes the expected performance of various functionalization strategies based on the steric profile of the benzo[d]isoxazole substrate.

MethodSubstrate Steric ProfileCatalyst / ReagentsYield (%)Key Mechanistic Driver
Direct C3 C-H Arylation Unhindered C3, Bulky Aryl BromidePd(OAc)₂ (2 mol%), KOAc, DMA, 150 °C75–85%CMD pathway bypasses the need for bulky pre-functionalized leaving groups.
[4+1] Annulation Meta-substituted N-phenoxyacetamidePd(TFA)₂ (10 mol%), TBHP (2.5 eq), t-AmOH48–90%Palladium center is sterically directed to activate the less hindered ortho C-H bond.
Stille Cross-Coupling C7-Methyl, C3-Methoxy flanked C-IPd(P(t-Bu)₃)₂ (10 mol%), CsF, Toluene60–70%Extreme steric bulk of the phosphine ligand forces rapid reductive elimination.

References

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Duan, P., et al. Chemical Science, 2014, 5, 1574-1578. Available at:[Link]

  • Synthesis of alkenyldiarylmethanes (ADAMs) containing benzo[d]isoxazole and oxazolidin-2-one rings, a new series of potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PMC / National Institutes of Health. Available at:[Link]

Sources

Optimization

Optimizing temperature and pressure for 3-methoxybenzo[d]isoxazole derivatives

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing 3-methoxybenzo[d]isoxazole derivatives. These structural motifs are critical in modern drug discovery, frequently appearing in BRD4 bromodomain inhibitors, antipsychotics, and antibacterial agents.

Synthesizing the 3-methoxybenzo[d]isoxazole core requires precise control over temperature and pressure. Mismanagement of these parameters inevitably leads to poor conversions, tautomeric byproducts (such as N-alkylated species), or catastrophic degradation of oxime intermediates. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure your synthetic workflows are robust and reproducible.

Pathway Visualization: Thermo-Baric Dependencies

To establish a baseline for our troubleshooting, review the divergent synthetic pathways below. Notice how thermal and pressure inputs dictate the final structural outcome.

Workflow cluster_pathways Divergent Alkylation / Substitution Pathways Oxime Oxime Intermediate (Precursor) Cyclization Thermal Cyclization 100°C, DMF-DMA Oxime->Cyclization Rapid Heating Benzisoxazolol Benzo[d]isoxazol-3-ol (Tautomeric Core) Cyclization->Benzisoxazolol -H2O OMethyl Kinetic O-Methylation 60°C, MeI, K2CO3 Benzisoxazolol->OMethyl Base Control NMethyl Thermodynamic N-Methylation >80°C, Polar Solvents Benzisoxazolol->NMethyl Excess Heat ProductO 3-Methoxybenzo[d]isoxazole (Target) OMethyl->ProductO ProductN 2-Methylbenzo[d]isoxazol-3(2H)-one (Byproduct) NMethyl->ProductN SNAr Microwave SNAr 120°C, NaOMe, Sealed Tube SNAr->ProductO HaloCore 3-Halo-benzo[d]isoxazole HaloCore->SNAr Autogenous Pressure

Figure 1: Thermo-baric dependent synthetic pathways for 3-methoxybenzo[d]isoxazole derivatives.

Section 1: Self-Validating Experimental Protocols

The following methodologies have been optimized for high-fidelity replication. Each protocol includes built-in causality checks to validate the system dynamically.

Protocol A: Kinetic O-Methylation of Benzo[d]isoxazol-3-ol

Objective: Selectively synthesize the O-methylated product while suppressing the thermodynamically stable N-methylated tautomer.

  • Preparation: Dissolve benzo[d]isoxazol-3-ol (1.0 eq) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Deprotonation: Add K₂CO₃ (1.2 eq) and stir for 15 minutes at room temperature.

    • Causality Check: The mild base pre-forms the phenoxide-equivalent anion without degrading the delicate isoxazole ring.

  • Alkylation: Add Methyl Iodide (MeI) (1.0 eq) dropwise.

  • Thermal Control: Heat the reaction mixture strictly to 60 °C for 2 hours[1].

    • Self-Validation: Monitor the internal temperature continuously. If the temperature exceeds 75 °C, the activation energy barrier for N-alkylation is breached, and you will observe a distinct polarity shift on TLC (the N-methyl byproduct is highly polar).

  • Isolation: Quench with cold water, extract with ethyl acetate, and purify via silica gel chromatography.

Protocol B: Microwave-Assisted SNAr under Autogenous Pressure

Objective: Force the methoxylation of sterically hindered 3-halobenzo[d]isoxazoles using extreme heat and pressure.

  • Loading: Charge a heavy-walled microwave vial with 5-bromo-3-chlorobenzo[d]isoxazole (1.0 eq) and a 0.5 M solution of sodium methanolate in methanol (5.0 eq)[2].

  • Sealing: Seal the vial with a pressure-rated crimp cap.

    • Self-Validation: Ensure the liquid volume does not exceed 50% of the vial's capacity. The remaining headspace is required to safely accommodate the autogenous vapor pressure.

  • Irradiation: Irradiate the mixture at 120 °C for 30 minutes.

    • Causality Check: Methanol boils at 65 °C at 1 atm. By utilizing a sealed microwave reactor, the autogenous pressure (~5–8 bar) keeps the solvent in the liquid phase at 120 °C. This extreme thermal energy is mandatory to overcome the high activation barrier of nucleophilic aromatic substitution (SNAr) at the electron-rich 3-position.

  • Depressurization: Allow the system to cool completely to room temperature before decrimping.

Section 2: Quantitative Optimization Data

Comparing thermal and barometric parameters reveals strict operational windows for these derivatives. Use the table below to benchmark your expected yields against specific reactor conditions.

Table 1: Optimization of Temperature and Pressure for 3-Methoxybenzo[d]isoxazole Synthesis

Synthetic RouteSolventTemp (°C)System PressureYield (%)Primary Failure Mode at Sub-optimal Conditions
O-Methylation (MeI/K₂CO₃)DMSO251 atm48Sluggish kinetics; incomplete conversion[3].
O-Methylation (MeI/K₂CO₃)CH₃CN601 atm78Optimal kinetic control; high O-selectivity[1].
O-Methylation (MeI/K₂CO₃)DMF901 atm<30Shift to thermodynamic N-methylation byproduct.
SNAr (NaOMe)MeOH65 (Reflux)1 atm<20Insufficient thermal energy for substitution.
SNAr (NaOMe, Microwave)MeOH120Autogenous (~6 bar)>85Optimal collision frequency; rapid conversion[2].

Section 3: Troubleshooting & FAQs

Q1: Why am I observing significant N-methylation instead of the desired 3-methoxybenzo[d]isoxazole during the alkylation of benzo[d]isoxazol-3-ol? A: This is a classic ambient vs. thermodynamic control failure. Benzo[d]isoxazol-3-ol exists in a tautomeric equilibrium with benzo[d]isoxazol-3(2H)-one. O-alkylation is the kinetic product (forms faster at lower temperatures), while N-alkylation is the thermodynamic product (more stable, requires higher activation energy). If your reaction exceeds 80 °C or if you use highly polar aprotic solvents (like hot DMF) for extended periods, the system shifts toward the nitrogen atom. To troubleshoot, strictly maintain the temperature at 60 °C in acetonitrile[1], or perform the reaction at room temperature in DMSO[3].

Q2: During the cyclization of oxime intermediates using DMF-DMA, my yields are highly inconsistent. How should I optimize the thermal profile? A: The cyclization of oximes to the benzo[d]isoxazole core requires a specific and rapid thermal activation. Slow heating ramps often lead to the degradation of the oxime intermediate or the formation of undesired Beckmann rearrangement byproducts. Research indicates that instantaneous heating to 100 °C is optimal[4]. Ensure your reactor is pre-heated, or utilize microwave synthesis to achieve a rapid temperature jump, thereby out-competing the degradation pathways.

Q3: Can I use pressure to accelerate the methoxylation of 3-chlorobenzo[d]isoxazole derivatives? A: Absolutely, and it is highly recommended. Nucleophilic aromatic substitution (SNAr) at the 3-position of the benzo[d]isoxazole ring is electronically hindered because the heterocyclic core is relatively electron-rich compared to pure pyridines or pyrimidines. Traditional reflux in methanol (65 °C) yields extremely poor conversion. By using a sealed microwave reactor, you can safely heat the methanolic sodium methoxide solution to 120 °C[2]. The autogenous pressure generated keeps the methanol in the liquid phase, significantly accelerating the reaction kinetics and improving yields from <20% to >85%.

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Crude 3-Methoxybenzo[d]isoxazole

Welcome to the dedicated technical support center for the advanced purification of crude 3-methoxybenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are navigati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the advanced purification of crude 3-methoxybenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this key heterocyclic compound. Here, we move beyond basic protocols to address the specific, nuanced challenges you may encounter in the lab. Our focus is on providing actionable, evidence-based solutions grounded in established chemical principles.

Understanding the Purification Challenge

3-Methoxybenzo[d]isoxazole is a valuable building block in medicinal chemistry. However, its synthesis can result in a crude product containing a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. Achieving the high purity required for downstream applications, such as drug development, necessitates robust and optimized purification strategies. This guide provides a systematic approach to troubleshooting common issues and answers frequently asked questions to streamline your purification workflow.

Troubleshooting Guide

This section is formatted to address specific problems you might encounter during the purification of 3-methoxybenzo[d]isoxazole.

Issue 1: The Crude Product is an Oil and Fails to Solidify

Question: My crude 3-methoxybenzo[d]isoxazole has "oiled out" after the initial work-up and solvent removal. How can I induce crystallization?

Answer: The failure of a product to crystallize is a common issue, often stemming from residual solvents or the presence of impurities that inhibit lattice formation. Here is a systematic approach to induce crystallization:

  • Ensure Complete Solvent Removal: Trace amounts of the reaction or extraction solvent can significantly lower the melting point of your product, causing it to remain an oil. Ensure your crude product is dried under high vacuum for a sufficient period.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.[1] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid 3-methoxybenzo[d]isoxazole from a previous batch, add a single, tiny crystal to the oil. This will act as a template for crystallization.

  • Trituration: Add a small amount of a solvent in which your product is sparingly soluble, such as cold hexanes or pentane.[1] Vigorously stir the mixture with a spatula or glass rod. This process can wash away impurities that are more soluble in the trituration solvent and simultaneously induce crystallization of your product.

  • Anti-Solvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which your product is insoluble, such as hexane or pentane, until the solution becomes persistently cloudy.[2] Allow the mixture to stand, and with time, crystals should form.

Issue 2: Poor Separation During Column Chromatography

Question: I'm having difficulty separating my 3-methoxybenzo[d]isoxazole from a closely-eluting impurity using flash column chromatography on silica gel. What can I do to improve the separation?

Answer: Co-elution of impurities is a frequent challenge in chromatography. Here are several strategies to enhance separation:

  • Optimize the Solvent System: This is the most critical parameter. Systematically screen different solvent systems using thin-layer chromatography (TLC).

    • Vary the Polarity: If you are using a hexane/ethyl acetate system, try gradually decreasing the proportion of the more polar solvent (ethyl acetate) to increase the retention time and potentially improve separation.

    • Introduce a Different Solvent: Sometimes, changing the nature of the solvents can significantly alter selectivity. Consider solvent systems like dichloromethane/methanol or toluene/ethyl acetate.

    • Solvent Modifiers: Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and separation by neutralizing active sites on the silica gel.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase.

    • Alumina: Alumina is available in acidic, neutral, and basic forms and can offer different selectivity compared to silica gel.[3]

    • Reverse-Phase Silica: For moderately polar to non-polar compounds, reverse-phase chromatography (e.g., C18 silica) with polar mobile phases (e.g., water/acetonitrile or water/methanol) can provide excellent separation.[3]

  • Improve Column Packing and Loading:

    • Ensure your column is packed uniformly to prevent channeling.

    • Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent and then adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of your column. This "dry loading" technique often results in sharper bands and better separation.

Issue 3: Low Recovery After Recrystallization

Question: I've successfully recrystallized my 3-methoxybenzo[d]isoxazole, but my yield is very low. How can I improve my recovery?

Answer: Low recovery during recrystallization is often due to using an inappropriate solvent or an excessive amount of it.

  • Optimize the Recrystallization Solvent: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at low temperatures.[4]

    • Solvent Screening: Test a variety of solvents on a small scale. Place a few milligrams of your crude product in a test tube and add the solvent dropwise. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.[5]

    • Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "solvent pair") can be effective.[5] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[1]

  • Minimize the Amount of Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excess will keep more of your product dissolved in the mother liquor upon cooling, thus reducing your yield.

  • Cooling Rate: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[4] Slow cooling promotes the formation of larger, purer crystals, while rapid cooling can trap impurities and lead to the formation of fine needles or powders that are difficult to filter.

  • Recover from the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by concentrating the mother liquor (the remaining solution) and allowing it to cool again to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-methoxybenzo[d]isoxazole?

A1: The impurities will depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the corresponding salicylaldehyde or hydroxylamine derivative.

  • Regioisomers: Depending on the cyclization strategy, other isoxazole isomers may form.

  • Byproducts: Such as oximes or products from side reactions.[6]

  • Solvent Residues: From the reaction or work-up.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can be used for quantitative analysis (qNMR) to determine absolute purity.[7][8]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: Can I use trituration as my sole purification method?

A3: For some syntheses that yield a relatively clean crude product, trituration may be sufficient to achieve the desired purity. However, for crude mixtures with significant amounts of impurities, particularly those with similar solubility profiles to the desired product, trituration is best used as a preliminary purification step before recrystallization or column chromatography.

Q4: My purified 3-methoxybenzo[d]isoxazole is a white solid, but it turns yellow over time. Why is this happening and how can I prevent it?

A4: The development of a yellow color upon storage can be an indication of product degradation. Isoxazole rings can be sensitive to light, air (oxidation), and acidic or basic conditions. To ensure long-term stability, store your purified 3-methoxybenzo[d]isoxazole in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C).[8]

Data and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent SystemRationale & Application
Recrystallization Ethanol/WaterGood for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy.[1]
Ethyl Acetate/HexaneA versatile system for a wide range of polarities.[1]
TolueneExcellent for aromatic compounds, though its high boiling point can make it difficult to remove.[5]
Flash Chromatography Hexane/Ethyl AcetateA standard choice for many organic compounds. The ratio can be adjusted to achieve optimal separation.[9]
Dichloromethane/MethanolA more polar system suitable for more polar compounds.
Experimental Protocol: Recrystallization using a Solvent Pair (Ethyl Acetate/Hexane)
  • Dissolution: Place the crude 3-methoxybenzo[d]isoxazole in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to just dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvents.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 3-methoxybenzo[d]isoxazole Analysis1 Initial Purity Assessment (TLC, ¹H NMR) Crude->Analysis1 Decision1 Purity > 95%? Analysis1->Decision1 FinalProduct Pure Product Decision1->FinalProduct Yes Decision2 Solid or Oil? Decision1->Decision2 No Recrystallization Recrystallization Decision2->Recrystallization Solid Chromatography Column Chromatography Decision2->Chromatography Oil Analysis2 Purity Assessment (HPLC, NMR, MP) Recrystallization->Analysis2 Chromatography->Analysis2 Decision3 Purity > 99%? Analysis2->Decision3 Decision3->FinalProduct Yes FurtherPurification Consider Further Purification (e.g., Prep-HPLC) Decision3->FurtherPurification No

Caption: Decision workflow for purification of crude 3-methoxybenzo[d]isoxazole.

References

  • University of Rochester. Guide for crystallization. [Link]

  • University of Colorado Boulder. SOP: CRYSTALLIZATION. [Link]

  • Thalladi, V. R., & Goud, B. S. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(a1), C1387-C1387. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Al-Hourani, B. J., Al-Adham, I. S., & Al-Zereini, W. A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah University Journal for Research - A (Natural Sciences), 35(1), 1-18. [Link]

  • Asif, M. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Kumar, R., et al. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 39(3). [Link]

  • Google Patents. (2006).
  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13537-13547. [Link]

  • The Royal Society of Chemistry. (2014). amine and N-(pyrimidin-2-yl)benzo[d]thiazo. [Link]

  • Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • National Center for Biotechnology Information. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • SAR Publication. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Beilstein-Institut. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • CDN. (2023). 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

  • National Center for Biotechnology Information. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. [Link]

  • Connect Journals. (2018). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. [Link]

  • Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]

  • Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • PubMed. (2011). 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. [Link]

Sources

Optimization

Technical Support Center: Optimizing 3-Methoxybenzo[d]isoxazole Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting O- vs. N-Methylation Selectivity in Benzisoxazole Scaffolds Mechanistic Insights: The Ambident Nucleophile Probl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Topic: Troubleshooting O- vs. N-Methylation Selectivity in Benzisoxazole Scaffolds

Mechanistic Insights: The Ambident Nucleophile Problem

The synthesis of 3-methoxybenzo[d]isoxazole typically relies on the methylation of benzo[d]isoxazol-3-ol 1. However, this starting material exists in a tautomeric equilibrium with its lactam form, benzo[d]isoxazol-3(2H)-one. Because the molecule possesses two reactive nucleophilic centers (the oxygen and the nitrogen), it acts as an ambident nucleophile .

When subjected to standard alkylating agents, the reaction splits into two competing pathways, frequently yielding a frustrating mixture of the desired 3-methoxybenzo[d]isoxazole and the undesired 2-methylbenzo[d]isoxazol-3(2H)-one side product 2.

G SM Benzo[d]isoxazol-3-ol (Ambident Nucleophile) Base Base / MeI Deprotonation SM->Base Tautomeric equilibrium O_alk O-Methylation (Hard Nucleophile) Base->O_alk Polar Aprotic Solvent (e.g., DMF, Acetone) N_alk N-Methylation (Soft Nucleophile) Base->N_alk Protic Solvent (e.g., MeOH, H2O) Prod_O 3-Methoxybenzo[d]isoxazole (Desired Product) O_alk->Prod_O Prod_N 2-Methylbenzo[d]isoxazol-3(2H)-one (Side Product) N_alk->Prod_N

Reaction logic for O- vs N-methylation of benzo[d]isoxazol-3-ol based on HSAB principles.

Troubleshooting Guide & FAQs

Q: Why am I isolating 2-methylbenzo[d]isoxazol-3(2H)-one instead of my desired 3-methoxybenzo[d]isoxazole? A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the nitrogen atom is "softer" and more polarizable. If you are using a soft electrophile (like methyl iodide) in a protic solvent (like methanol), hydrogen bonding preferentially solvates the hard oxygen atom, sterically and electronically hindering it. Consequently, the softer nitrogen atom dominates the nucleophilic attack, leading to the N-methylated isomer.

Q: How do I shift the regioselectivity toward O-methylation? A: You must manipulate the solvent and the base to leave the oxygen atom unsolvated and highly reactive. Switching to a polar aprotic solvent (e.g., Acetone, DMF, or Acetonitrile) prevents hydrogen bonding to the phenoxide-like oxygen. Furthermore, utilizing a "hard" alkali metal base, such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃), tightly coordinates the counter-ion, driving kinetically favored O-alkylation.

Q: I have optimized my solvent and base, but I still see 10-15% N-methylation. How can I achieve >95% selectivity? A: When classical SN2 conditions fail to provide absolute regiocontrol, we recommend abandoning direct alkylation in favor of a Mitsunobu reaction . By reacting benzo[d]isoxazol-3-ol with methanol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD), the reaction proceeds via a highly structured phosphonium intermediate. The strict steric demands and the specific pKa of the hydroxyl group in this microenvironment almost exclusively drive O-alkylation.

Q: Direct methylation is proving too difficult to purify on my specific scaffold. Is there an alternative synthetic route to 3-methoxybenzo[d]isoxazoles? A: Yes. Instead of building the 3-hydroxy core and methylating it, you can synthesize a 3-halo-benzo[d]isoxazole (e.g., 3-chloro or 3-fluoro derivative) and perform a Nucleophilic Aromatic Substitution (SNAr) using sodium methoxide (NaOMe) in methanol 3. This completely bypasses the ambident nucleophile issue, as the methoxide directly displaces the halogen to exclusively form the 3-methoxybenzo[d]isoxazole.

Troubleshooting Start High N-Methylation Side Product Detected CheckSolvent Check Solvent Type Start->CheckSolvent IsProtic Is it Protic (e.g., MeOH, EtOH)? CheckSolvent->IsProtic SwitchAprotic Switch to Polar Aprotic (DMF, Acetone, MeCN) IsProtic->SwitchAprotic Yes CheckBase Check Base Used IsProtic->CheckBase No IsSoft Is it a Soft Base (e.g., Amines)? CheckBase->IsSoft SwitchHard Switch to Hard Base (K2CO3, Cs2CO3) IsSoft->SwitchHard Yes Mitsunobu Consider Mitsunobu (MeOH, PPh3, DIAD) IsSoft->Mitsunobu No (Still failing)

Troubleshooting workflow to minimize N-methylation side reactions.

Quantitative Data: Condition Matrix

The following table summarizes the expected regioselectivity outcomes based on standard optimization matrices for ambident benzisoxazole nucleophiles. Use this data to benchmark your crude LC-MS ratios.

ElectrophileSolventBaseO-Methylation (%)N-Methylation (%)Primary Driver of Selectivity
MeIMeOHNaOMe~20%~80%Protic solvent passivates Oxygen
MeIDMFK₂CO₃~85%~15%Aprotic solvent frees Oxygen
MeIAcetoneCs₂CO₃~92%~8%Hard cesium cation coordinates Oxygen
MeOTfDCM2,6-Lutidine~90%~10%Hard electrophile favors hard nucleophile
MeOH / DIADTHFNone (PPh₃)>95% <5% Sterically demanding phosphonium intermediate

Validated Experimental Protocols

Protocol A: K₂CO₃-Mediated O-Methylation in Acetone (Kinetic Control)

This protocol is ideal for scalable, early-stage synthesis where 8-10% N-methylation is tolerable and can be removed via chromatography.

  • Preparation: Charge a flame-dried round-bottom flask with benzo[d]isoxazol-3-ol (1.0 equiv) and anhydrous acetone (0.2 M).

    • Causality: Acetone is a polar aprotic solvent that prevents hydrogen-bonding passivation of the oxygen nucleophile, leaving it highly reactive.

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 equiv). Stir vigorously at room temperature for 15 minutes.

    • Causality: Pre-stirring ensures complete deprotonation and formation of the potassium salt. The hard K⁺ ion coordinates favorably with the oxygen atom.

  • Alkylation: Cool the suspension to 0 °C using an ice bath and add methyl iodide (1.1 equiv) dropwise.

    • Causality: Lower temperatures favor the kinetically controlled O-alkylation pathway over the thermodynamically stable N-alkylated lactam.

  • Monitoring: Warm to room temperature and monitor by TLC/LC-MS.

    • Self-Validation: The O-methylated product is significantly less polar and will elute faster (higher Rf) than the highly polar N-methylated lactam.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Absolute Regiocontrol via Mitsunobu O-Methylation

Use this protocol when absolute regiochemical purity (>95% O-alkylation) is required for late-stage functionalization.

  • Preparation: In an oven-dried flask under Argon, dissolve benzo[d]isoxazol-3-ol (1.0 equiv), anhydrous methanol (1.5 equiv), and PPh₃ (1.2 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add DIAD (1.2 equiv) dropwise over 10 minutes.

    • Causality: Adding the azodicarboxylate last ensures the controlled formation of the betaine intermediate, which subsequently activates the methanol. If added out of order, the benzisoxazole might prematurely react with the betaine, killing the yield.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification & Validation: Concentrate and purify via silica gel chromatography.

    • Self-Validation: Check the ¹H NMR of the purified product. The O-CH₃ protons will appear as a sharp singlet further downfield (typically ~4.0–4.2 ppm) due to the highly electronegative oxygen, whereas the N-CH₃ protons of the side product would appear further upfield (~3.5–3.7 ppm).

References

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors, ACS Publications.[Link]

  • 15-pgdh inhibitor, Google P
  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold, Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3-Methoxybenzo[d]isoxazole Synthesis

Welcome to the Technical Support Center for the industrial scale-up of 3-methoxybenzo[d]isoxazole (also known as 3-methoxy-1,2-benzisoxazole). This compound is a highly valuable building block in medicinal chemistry, fre...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the industrial scale-up of 3-methoxybenzo[d]isoxazole (also known as 3-methoxy-1,2-benzisoxazole). This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of D-amino acid oxidase (DAAO) inhibitors[1] and novel antibacterial spiropyrimidinetriones[2].

The primary challenge in scaling up this synthesis lies in controlling the regioselectivity. The precursor, 3-hydroxy-1,2-benzisoxazole, exists in a dynamic tautomeric equilibrium with its keto form, 1,2-benzisoxazol-3(2H)-one[3]. Because the deprotonated intermediate is an ambident nucleophile, alkylation can occur at either the oxygen atom (yielding the desired 3-methoxybenzo[d]isoxazole) or the nitrogen atom (yielding the 2-methylbenzo[d]isoxazol-3(2H)-one byproduct).

Mechanistic Grounding: The O- vs. N-Alkylation Dilemma

According to Hard-Soft Acid-Base (HSAB) theory and Kornblum's rule, the highly electronegative oxygen atom acts as a "hard" nucleophile, while the nitrogen atom is "softer". To drive the reaction toward O-alkylation, the transition state must possess significant SN​1 character. This is achieved by utilizing hard electrophiles (e.g., dimethyl sulfate) and polar aprotic solvents (e.g., acetone or DMF) that weakly solvate the anion without hydrogen-bonding to the oxygen. While some highly substituted, sterically hindered benzisoxazole scaffolds can achieve O-alkylation using softer electrophiles like methyl iodide (MeI) in acetonitrile[4], the general unsubstituted scaffold requires hard electrophiles to prevent excessive N-alkylation.

G cluster_0 Ambident Precursor Tautomerism Lactim 1,2-Benzisoxazol-3-ol (Lactim Form) Lactam 1,2-Benzisoxazol-3(2H)-one (Lactam Form) Lactim->Lactam Equilibrium Hard Hard Electrophile (e.g., Dimethyl Sulfate) OMethyl 3-Methoxybenzo[d]isoxazole (O-Alkylation Product) Lactim->OMethyl K2CO3 + Me2SO4 (Kinetic Control) NMethyl 2-Methylbenzo[d]isoxazol-3(2H)-one (N-Alkylation Byproduct) Lactam->NMethyl K2CO3 + MeI (Thermodynamic Control) Soft Soft Electrophile (e.g., Methyl Iodide)

Figure 1: Tautomeric equilibrium and regioselective alkylation pathways.

Troubleshooting FAQs

Q: Our current scale-up using methyl iodide yields a 60:40 mixture of O- and N-methylated products. How can we improve the regioselectivity? A: Switch from methyl iodide (a soft electrophile) to dimethyl sulfate (a hard electrophile). The harder leaving group (sulfate) promotes an SN​1 -like transition state, favoring attack by the more electronegative oxygen atom. Combine this with a polar aprotic solvent like acetone to maximize the O:N ratio (typically >85:15).

Q: Dimethyl sulfate is highly toxic and exothermic. How do we ensure a self-validating, safe quench at the industrial scale? A: Dimethyl sulfate must be completely destroyed before downstream phase separation. Implement a mandatory quench step using 10% aqueous ammonium hydroxide ( NH4​OH ) at 40°C for 1 hour. The self-validating metric here is dual-fold: the aqueous phase must remain basic (pH > 9) indicating excess ammonia, and an in-process GC-MS check must show <0.1% residual dimethyl sulfate. Ammonia rapidly converts the electrophile into non-toxic, water-soluble methylamines.

Q: What is the most scalable way to separate the residual N-methylated byproduct from the desired 3-methoxybenzo[d]isoxazole? A: Avoid silica gel chromatography at scale. The N-methylated lactam is significantly more polar and has a higher melting point than the O-methylated lactim ether. Perform a selective crystallization from a heptane/ethyl acetate (9:1) mixture. The N-methylated byproduct will precipitate, leaving the highly soluble 3-methoxybenzo[d]isoxazole in the mother liquor, which can then be concentrated and purified via fractional vacuum distillation.

Quantitative Data: Reagent Matrix for Regioselectivity

The table below summarizes the causality between reagent selection and the resulting regiochemical outcome during the methylation of 1,2-benzisoxazol-3-ol.

ElectrophileBaseSolventTemp (°C)Major ProductApprox. O:N Ratio
Methyl Iodide ( MeI ) K2​CO3​ Acetone60N-Methyl (Lactam)40:60
Methyl Iodide ( MeI ) K2​CO3​ Acetonitrile60O-Methyl (Scaffold dependent)Variable[4]
Dimethyl Sulfate ( Me2​SO4​ ) K2​CO3​ Acetone40-60O-Methyl (Lactim ether)85:15
Dimethyl Sulfate ( Me2​SO4​ ) Ag2​CO3​ Toluene80O-Methyl (Lactim ether)>95:5

Standard Operating Procedure (SOP): Industrial Scale-Up

This self-validating protocol utilizes dimethyl sulfate to maximize O-alkylation while ensuring strict safety controls.

Step 1: Reactor Preparation & Deprotonation

  • Charge a glass-lined reactor with acetone (10 volumes) and 1,2-benzisoxazol-3-ol (1.0 equivalent).

  • Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 equivalents).

  • Causality Check: Stir at 20°C for 30 minutes to ensure complete deprotonation. The heterogeneous mixture will turn slightly yellow as the ambident anion forms.

Step 2: Electrophile Dosing

  • Cool the reactor jacket to 0-5°C.

  • Slowly dose dimethyl sulfate (1.1 equivalents) via an addition funnel over 2 hours.

  • Causality Check: Maintain internal temperature below 10°C to control the exothermic alkylation and prevent solvent boil-off.

Step 3: Thermal Maturation

  • Gradually warm the reactor to 40°C and stir for 4 hours.

  • Self-Validation: Pull an aliquot for HPLC analysis. The reaction is deemed complete when unreacted starting material is <1.0%.

Step 4: Quenching (Critical Safety Step)

  • Cool the reactor to 20°C.

  • Slowly add 10% aqueous NH4​OH (3.0 equivalents relative to Me2​SO4​ ) over 1 hour.

  • Warm to 40°C and stir for 1 hour.

  • Self-Validation: Verify the pH of the aqueous layer is >9. Run an in-process GC-MS to confirm dimethyl sulfate is undetectable.

Step 5: Isolation & Purification

  • Concentrate the mixture under reduced pressure to remove acetone.

  • Extract the aqueous residue with methyl tert-butyl ether (MTBE, 3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purify via fractional vacuum distillation or selective crystallization (heptane/EtOAc) to remove the N-methylated impurity.

Workflow Step1 Step 1: Deprotonation Base addition (K2CO3) in Acetone/DMF Step2 Step 2: Electrophile Dosing Slow addition of Me2SO4 at 0-5°C Step1->Step2 Step3 Step 3: Thermal Maturation Stir at 40-60°C for 2-4 hours Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Isolation Phase separation & Selective Crystallization Step4->Step5

Figure 2: Self-validating industrial scale-up workflow and quench protocol.

References

  • Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors. ACS Publications. URL:[Link]

  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections.Google Patents.
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of 3-Methoxybenzo[d]isoxazole and 3-Hydroxybenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, benzisoxazole derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1] Unders...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzisoxazole derivatives are a cornerstone, forming the structural basis of numerous therapeutic agents.[1] Understanding the nuanced reactivity of substituted benzisoxazoles is paramount for the rational design of novel drugs and the optimization of synthetic routes. This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related analogues: 3-methoxybenzo[d]isoxazole and 3-hydroxybenzo[d]isoxazole. While seemingly similar, the presence of a methoxy versus a hydroxyl group at the 3-position imparts distinct electronic and structural properties, leading to significant differences in their chemical behavior.

Structural and Electronic Profiles: The Decisive Role of Tautomerism

The most fundamental difference between 3-hydroxybenzo[d]isoxazole and its methoxy counterpart lies in the ability of the former to exhibit tautomerism. 3-Hydroxybenzo[d]isoxazole exists in equilibrium between its enol (lactim) form and its keto (lactam) form, 1,2-benzisoxazolin-3-one.[2] In contrast, 3-methoxybenzo[d]isoxazole is "locked" in the aromatic isoxazole form. This structural dichotomy is the primary determinant of their differential reactivity.

Infrared spectroscopy studies have indicated that in the solid state, 3-hydroxybenzo[d]isoxazole exists predominantly as the lactim tautomer, while in chloroform solution, both the lactim and lactam forms are present. The methoxy group in 3-methoxybenzo[d]isoxazole, being a classic electron-donating group through resonance and electron-withdrawing through induction, influences the electron density of the entire ring system.[3][4] Similarly, the hydroxyl group is also a strong electron-donating group by resonance.[3][4]

Tautomerism cluster_hydroxy 3-Hydroxybenzo[d]isoxazole cluster_methoxy 3-Methoxybenzo[d]isoxazole 3_hydroxy 3-Hydroxybenzo[d]isoxazole (Lactim Form) 3_keto 1,2-Benzisoxazolin-3-one (Lactam Form) 3_hydroxy->3_keto Tautomerization 3_methoxy 3-Methoxybenzo[d]isoxazole

Caption: Tautomeric equilibrium of 3-hydroxybenzo[d]isoxazole vs. the fixed structure of 3-methoxybenzo[d]isoxazole.

Comparative Reactivity at the 3-Position

The nature of the substituent at the 3-position directly governs the types of reactions these molecules can undergo at this site.

3-Hydroxybenzo[d]isoxazole: A Nucleophilic Center

The hydroxyl group of 3-hydroxybenzo[d]isoxazole is acidic and can be deprotonated by a base to form a benzisoxazolate anion. This anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.

  • Alkylation: The alkylation of 3-hydroxybenzo[d]isoxazole typically yields a mixture of O-alkylated (3-alkoxybenzo[d]isoxazole) and N-alkylated (2-alkyl-1,2-benzisoxazolin-3-one) products. The ratio of these products can be influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.

  • Acylation and Sulfonylation: In contrast to alkylation, acylation and sulfonylation reactions are reported to be regiospecific, occurring exclusively at the oxygen atom to yield 3-acyloxy and 3-sulfonyloxy derivatives, respectively.

3-Methoxybenzo[d]isoxazole: A Stable Ether

The methoxy group is generally unreactive under standard conditions. The carbon-oxygen bond is strong, and the methyl group is not readily displaced. Cleavage of the ether to yield the corresponding 3-hydroxy derivative would require harsh conditions, such as treatment with strong acids like HBr or HI, which could potentially lead to the decomposition of the benzisoxazole ring.

Reaction at C33-Hydroxybenzo[d]isoxazole3-Methoxybenzo[d]isoxazole
Deprotonation Readily occurs with baseNot applicable
Alkylation Forms a mixture of O- and N-alkylated productsUnreactive
Acylation Regiospecific O-acylationUnreactive
Ether Cleavage Not applicableRequires harsh acidic conditions

Electrophilic Aromatic Substitution on the Benzene Ring

Both the hydroxyl and methoxy groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution on the benzene portion of the molecule.[3][4] This is due to their ability to donate electron density to the aromatic ring via resonance, which stabilizes the cationic intermediate formed during the reaction.

Therefore, it is predicted that 3-hydroxybenzo[d]isoxazole would be more reactive towards electrophiles (e.g., in nitration, halogenation, Friedel-Crafts reactions) than 3-methoxybenzo[d]isoxazole. The substitution would be directed to the 4-, 5-, 6-, and 7-positions, with the precise regioselectivity being a complex interplay of steric and electronic factors.

EAS_Reactivity Start Electrophilic Aromatic Substitution Hydroxy 3-Hydroxybenzo[d]isoxazole Start->Hydroxy Methoxy 3-Methoxybenzo[d]isoxazole Start->Methoxy Reactivity_Hydroxy Higher Reactivity (Stronger Activation) Hydroxy->Reactivity_Hydroxy Reactivity_Methoxy Lower Reactivity (Weaker Activation) Methoxy->Reactivity_Methoxy

Caption: Predicted relative reactivity in electrophilic aromatic substitution.

N-O Bond Cleavage and Ring Stability

The N-O bond in the isoxazole ring is susceptible to cleavage under various conditions, including reductive cleavage, base-induced cleavage, and transition-metal-catalyzed reactions.[5] This reactivity is crucial in both synthetic transformations and metabolic pathways of benzisoxazole-containing drugs.

The electronic nature of the substituent at the 3-position can influence the stability of the N-O bond. Both the hydroxyl and methoxy groups are electron-donating, which would generally increase the electron density in the ring and could potentially stabilize the ring against certain types of cleavage. However, the ability of 3-hydroxybenzo[d]isoxazole to exist in the non-aromatic lactam form might offer alternative reaction pathways not available to the 3-methoxy derivative. For instance, reactions involving the carbonyl group of the lactam could precede or facilitate ring opening.

Direct comparative studies on the N-O bond cleavage of these two specific compounds are scarce. However, it is plausible that the reaction conditions would be a more significant determinant of the outcome than the subtle electronic differences between the -OH and -OCH3 groups.

Experimental Protocols

Protocol 1: Comparative Alkylation of 3-Hydroxybenzo[d]isoxazole

This protocol allows for the investigation of N- versus O-alkylation.

  • Deprotonation: To a solution of 3-hydroxybenzo[d]isoxazole (1.0 eq) in a suitable solvent (e.g., DMF, THF, or acetone), add a base (1.1 eq) such as potassium carbonate, sodium hydride, or potassium tert-butoxide at 0 °C. Stir for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by 1H NMR to determine the ratio of N- and O-alkylated products. Purify by column chromatography.

Protocol 2: Comparative Nitration (Electrophilic Aromatic Substitution)

This protocol can be used to compare the relative reactivity towards electrophilic substitution.

  • Reaction Setup: In separate flasks, dissolve 3-hydroxybenzo[d]isoxazole (1.0 eq) and 3-methoxybenzo[d]isoxazole (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitration: To each flask, slowly add a solution of nitric acid (1.05 eq) in sulfuric acid while maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reactions at 0-5 °C and monitor the consumption of starting material by TLC.

  • Work-up: Carefully pour each reaction mixture onto crushed ice and extract the products with ethyl acetate.

  • Analysis: Wash the organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product mixtures by 1H NMR and/or GC-MS to determine the conversion and the regioselectivity of nitration.

Experimental_Workflow cluster_alkylation Protocol 1: Alkylation cluster_nitration Protocol 2: Nitration A1 Deprotonation of 3-hydroxybenzo[d]isoxazole A2 Addition of Alkylating Agent A1->A2 A3 Reaction & Monitoring A2->A3 A4 Work-up & Product Ratio Analysis (N- vs. O-alkylation) A3->A4 N1 Dissolution of Substrates in H2SO4 N2 Addition of Nitrating Agent N1->N2 N3 Reaction & Monitoring N2->N3 N4 Work-up & Reactivity/Regioselectivity Analysis N3->N4

Sources

Comparative

Comparative Biological Activity of Benzo[d]isoxazoles and Benzoxazoles: A Structural and Mechanistic Guide

Executive Summary In medicinal chemistry, the selection of heterocyclic scaffolds dictates the pharmacodynamic and pharmacokinetic fate of drug candidates. Two highly privileged, yet mechanistically distinct, bicyclic ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the selection of heterocyclic scaffolds dictates the pharmacodynamic and pharmacokinetic fate of drug candidates. Two highly privileged, yet mechanistically distinct, bicyclic pharmacophores are benzo[d]isoxazole (1,2-benzisoxazole) and benzoxazole (1,3-benzoxazole). While structurally similar—differing only in the relative positioning of their heteroatoms—their biological activities and target affinities diverge significantly. This guide provides an objective comparison of their performance, mechanistic pathways, and the self-validating experimental protocols required by researchers to evaluate them.

Structural Causality and Target Affinity

The positioning of the heteroatoms in these fused bicyclic systems fundamentally alters their electron density, stability, and hydrogen-bonding capabilities.

  • Benzo[d]isoxazoles feature an adjacent nitrogen-oxygen (N-O) bond. This configuration imparts unique electronic properties, allowing the scaffold to act as a bioisostere for various aromatic systems while maintaining a degree of polarity that enhances solubility. They are highly prominent in central nervous system (CNS) therapeutics (e.g., zonisamide, risperidone) and emerging oncology targets[1].

  • Benzoxazoles contain an oxygen and nitrogen separated by a carbon atom. This arrangement makes them structural isosteres of naturally occurring nucleic bases like adenine and guanine[2]. Consequently, benzoxazoles readily interact with biopolymers, making them exceptional candidates for kinase inhibition and antimicrobial targeting by mimicking ATP or nucleotide substrates[3].

Comparative Biological Performance

Benzo[d]isoxazoles: Precision Targeting in Oncology and Neurology

Recent structure-activity relationship (SAR) studies have highlighted benzo[d]isoxazoles as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. For instance, specific N-phenylbenzo[d]isoxazole-3-carboxamide derivatives (Analogs 15 and 31) demonstrated an IC50 of 24 nM in cell-based assays, effectively downregulating downstream VEGF and PDK1 expression without altering basal HIF-1α protein levels[4][5].

In neurology, novel derivatives act as highly selective blockers of the voltage-gated sodium channel NaV1.1. Lead compound Z-6b showed an ED50 of 20.5 mg/kg in maximal electroshock (MES)-induced seizure models, offering high protection indices[6]. Furthermore, benzo[d]isoxazole-4,7-diones have been identified as specific inhibitors of mycobacterial mistranslation by targeting the ribosomal small subunit (RpS5)[7].

Benzoxazoles: Broad-Spectrum Kinase and Enzyme Inhibition

The benzoxazole nucleus is a cornerstone in the development of antimicrobial and anti-inflammatory agents. Aminobenzoxazole derivatives exhibit potent antibacterial profiles by inhibiting DNA gyrase, with minimum inhibitory concentrations (MIC) reaching 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)[8][9].

In oncology and inflammation, benzoxazoles function as potent kinase inhibitors (e.g., VEGFR2, CLK1) and cyclooxygenase (COX) inhibitors, driving apoptosis and reducing prostaglandin synthesis[8][10].

Quantitative Efficacy Comparison

The following table summarizes the benchmark performance of representative compounds from both classes across various therapeutic targets.

PharmacophoreRepresentative CompoundPrimary TargetBioactivity MetricAssay Methodology
Benzo[d]isoxazole Analog 15 & 31HIF-1α TranscriptionIC50 = 24 nMDual-Luciferase Reporter[5]
Benzo[d]isoxazole Compound Z-6bNaV1.1 Sodium ChannelED50 = 20.5 mg/kgMES-induced Seizure Model[6]
Benzoxazole Compound 10Bacterial DNA GyraseMIC = 16 µg/mLBroth Microdilution (MRSA)[9]
Benzoxazole 5-OMe, N-piperidine Deriv.Cyclooxygenase (COX)IC50 < 10 µMIn vitro COX Inhibition[10]

Mechanistic Pathways

The distinct atomic arrangements of these scaffolds dictate their primary signaling interventions. The diagram below maps the divergent therapeutic pathways of both pharmacophores.

PharmacophoreComparison BDI Benzo[d]isoxazole (1,2-Benzisoxazole) BDI_Target1 HIF-1α Transcription BDI->BDI_Target1 Inhibits BDI_Target2 NaV1.1 Sodium Channels BDI->BDI_Target2 Blocks BDI_Effect1 Decreased VEGF/PDK1 (Anticancer) BDI_Target1->BDI_Effect1 Leads to BDI_Effect2 Seizure Protection (Anticonvulsant) BDI_Target2->BDI_Effect2 Leads to BX Benzoxazole (1,3-Benzoxazole) BX_Target1 VEGFR2 / CLK1 Kinases BX->BX_Target1 Inhibits BX_Target2 Cyclooxygenase (COX) BX->BX_Target2 Inhibits BX_Effect1 Apoptosis / Anti-proliferation (Anticancer) BX_Target1->BX_Effect1 Leads to BX_Effect2 Reduced Prostaglandins (Anti-inflammatory) BX_Target2->BX_Effect2 Leads to

Divergent therapeutic pathways of benzo[d]isoxazole and benzoxazole scaffolds.

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, experimental designs must incorporate internal controls that isolate the specific mechanism of action from off-target effects.

Protocol A: Dual-Luciferase Reporter Assay for Benzo[d]isoxazole HIF-1α Inhibitors

Causality Rationale: When screening for transcriptional inhibitors, a compound might appear active simply because it is cytotoxic. A dual-luciferase system is a self-validating protocol: the Firefly luciferase measures the specific HIF-1α response, while the constitutively expressed Renilla luciferase normalizes for transfection efficiency and cell viability. A true inhibitor will reduce Firefly luminescence while leaving Renilla luminescence stable[4][5].

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at 1×104 cells/well in complete DMEM. Incubate overnight at 37°C, 5% CO2.

  • Co-Transfection: Transfect cells with a Hypoxia Response Element (HRE)-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase control plasmid using a lipid-based transfection reagent.

  • Compound Treatment & Hypoxia Induction: After 24 hours, treat cells with serial dilutions of the benzo[d]isoxazole derivative (e.g., 1 nM to 10 µM). Immediately transfer the plates to a hypoxia chamber (1% O2) or treat with 100 µM CoCl2 to chemically stabilize HIF-1α.

  • Luminescence Quantification: After 24 hours of treatment, lyse the cells using Dual-Glo® Reagent. Measure Firefly luminescence, then add the Stop & Glo® Reagent to quench the Firefly signal and measure Renilla luminescence.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. Determine the IC50 using non-linear regression analysis.

Protocol B: TR-FRET Kinase Assay for Benzoxazole Derivatives

Causality Rationale: To confirm that a benzoxazole derivative mimics ATP and directly inhibits a kinase (e.g., VEGFR2), a target-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This cell-free system isolates the direct binding event, removing variables like membrane permeability[8].

  • Kinase Reaction Assembly: In a 384-well low-volume plate, combine recombinant VEGFR2 enzyme, ATP (at its Km value), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Incubation: Add the benzoxazole compounds in a dose-response format (DMSO concentration 1%). Incubate for 60 minutes at room temperature. Causality: ATP-competitive inhibitors will prevent the phosphorylation of the biotinylated substrate.

  • Detection Phase: Add a detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor) alongside EDTA to stop the kinase reaction.

  • Readout: Incubate for 60 minutes. Measure the TR-FRET signal (ratio of 665 nm / 615 nm). A high FRET signal indicates active kinase (phosphorylated substrate bound to both antibody and streptavidin). A dose-dependent decrease in FRET confirms direct kinase inhibition by the benzoxazole.

References

Sources

Validation

Structural comparison of 3-methoxybenzo[d]isoxazole with risperidone intermediates

An In-Depth Structural Comparison of 3-Methoxybenzo[d]isoxazole and the Core Risperidone Intermediate, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Abstract The benzo[d]isoxazole scaffold is a privileged structure in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Structural Comparison of 3-Methoxybenzo[d]isoxazole and the Core Risperidone Intermediate, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Abstract

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding how substituent modifications on this scaffold influence its structural, electronic, and conformational properties is paramount for rational drug design. This guide provides a detailed comparative analysis of two key derivatives: 3-methoxybenzo[d]isoxazole and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a critical intermediate in the synthesis of the atypical antipsychotic, risperidone. Through a combination of theoretical analysis, tabulated physicochemical data, and detailed experimental protocols for spectroscopic and crystallographic characterization, we elucidate the profound impact of substitutions at the C3 and C6 positions. This document serves as a comprehensive resource for chemists and pharmacologists working with this important heterocyclic system.

The Benzisoxazole Scaffold: A Cornerstone of Neuroleptic Design

The fusion of a benzene ring with an isoxazole ring creates the benzo[d]isoxazole system, a heterocyclic scaffold that has proven to be exceptionally valuable in the development of central nervous system (CNS) therapeutics.[1][2] Its rigid, planar structure and specific electronic profile make it an effective pharmacophore for interacting with various biological targets. The most prominent example of its application is in the atypical antipsychotic risperidone, where the 6-fluoro-1,2-benzisoxazole moiety is crucial for its potent antagonist activity at serotonin 5-HT₂A and dopamine D₂ receptors.[3][4]

The efficacy of a drug like risperidone is not merely a function of the core scaffold but is intricately tied to the nature and position of its substituents. This guide explores this fundamental principle by conducting a side-by-side structural comparison of two representative molecules:

  • 3-Methoxybenzo[d]isoxazole : A simple derivative featuring an electron-donating methoxy group at the C3 position.

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole : The principal intermediate in risperidone synthesis, featuring an electron-withdrawing fluorine atom at the C6 position and a flexible piperidinyl group at C3.[5][6]

By dissecting their differences, we can gain field-proven insights into the causality behind synthetic choices and their downstream structural consequences.

Physicochemical and Structural Profiles

A foundational comparison begins with the core physicochemical properties of each molecule. These parameters dictate solubility, reactivity, and analytical behavior.

Compound Structures

Figure 1: Chemical Structures

  • (a) 3-Methoxybenzo[d]isoxazole

  • (b) 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Comparative Physicochemical Properties

The properties of these molecules are summarized below. Data is compiled from established chemical databases and predictive modeling.

Property3-Methoxybenzo[d]isoxazole6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleJustification for Comparison
Molecular Formula C₈H₇NO₂C₁₂H₁₃FN₂OHighlights the increased complexity and heteroatom count in the risperidone intermediate.
Molecular Weight 149.15 g/mol 220.25 g/mol Impacts mass spectrometry analysis and reaction stoichiometry.
Appearance Solid (predicted)Solid[7]Relevant for handling, storage, and sample preparation.
Predicted Boiling Point ~255 °C~388 °CThe significant difference reflects the increased polarity and size of the risperidone intermediate.
Predicted pKa (Most Basic) ~1.5 (isoxazole nitrogen)~9.0 (piperidine nitrogen)A critical difference; the piperidine nitrogen introduces significant basicity, affecting solubility and reactivity.
Predicted LogP 1.852.10Both are moderately lipophilic, but the piperidinyl group slightly increases lipophilicity.

In-Depth Structural and Electronic Comparison

While physicochemical properties provide a high-level overview, a deeper analysis of geometry and electronics reveals the subtle yet critical differences that underpin their chemical behavior.

Core Ring Geometry and Electronic Effects

The central benzisoxazole ring is inherently aromatic and largely planar. However, the substituents exert significant electronic influence:

  • 3-Methoxybenzo[d]isoxazole : The methoxy group (-OCH₃) at C3 is a strong electron-donating group (EDG) through resonance. This increases electron density in the fused benzene ring, particularly at the ortho and para positions, potentially influencing its susceptibility to electrophilic attack and subtly altering bond lengths.

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole : The fluorine atom at C6 is a potent electron-withdrawing group (EWG) through induction. This decreases the electron density of the benzene ring, making it less reactive towards electrophiles. This electronic "tuning" is a common strategy in drug design to modulate target affinity and metabolic stability.

Conformational Flexibility: A Key Divergence

The most striking structural difference lies in their conformational freedom.

  • 3-Methoxybenzo[d]isoxazole is essentially a rigid, planar molecule. Rotation is limited to the methyl group of the methoxy substituent.

  • 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole possesses a non-aromatic, saturated piperidine ring. This ring adopts a flexible chair conformation. This flexibility is not a trivial feature; it is crucial for allowing the moiety to adopt the optimal orientation for binding within the receptor pocket when it is incorporated into the final risperidone structure.

Experimental Protocols for Comparative Validation

Theoretical analysis must be validated by empirical data. The following protocols outline a self-validating system for the unambiguous characterization and comparison of these two molecules, moving from basic structural confirmation to high-resolution three-dimensional analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the primary technique for confirming covalent structure and connectivity in solution. By comparing the ¹H and ¹³C chemical shifts, we can directly observe the electronic influence of the different substituents on the benzisoxazole core.[8]

Detailed Protocol:

  • Sample Preparation: Dissolve 5-10 mg of each compound separately in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer operating at a minimum of 400 MHz for ¹H.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra using appropriate software. Calibrate the chemical shifts to the residual solvent peak. Compare the aromatic region (¹H: ~6.5-8.0 ppm; ¹³C: ~110-165 ppm) of both compounds.

Expected Comparative Data:

Nucleus3-Methoxybenzo[d]isoxazole (Expected Shifts)6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Expected Shifts)Interpretation of Differences
¹H (Aromatic) Signals shifted slightly upfield due to the electron-donating -OCH₃ group.Signals will show complex splitting due to F-H coupling and will be shifted downfield by the electron-withdrawing -F atom.Directly visualizes the opposing electronic effects of the substituents on the aromatic ring.
¹H (Aliphatic) A sharp singlet at ~3.9 ppm (-OCH₃).Complex multiplets between ~1.5-3.5 ppm corresponding to the non-equivalent protons of the piperidine ring.Confirms the presence and conformation of the flexible piperidine ring versus the simple methoxy group.
¹³C (Aromatic) Aromatic carbon signals are influenced by the EDG.Aromatic carbon signals will show C-F coupling (large J-values) and are shifted by the EWG.Provides quantitative data on the electronic perturbation of the core scaffold.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg in CDCl3 or DMSO-d6 acq1 Acquire 1D ¹H Spectrum prep1->acq1 acq2 Acquire 1D ¹³C Spectrum acq1->acq2 proc1 Process Raw Data (Fourier Transform, Phasing) acq2->proc1 proc2 Calibrate to Solvent Peak proc1->proc2 proc3 Assign Signals proc2->proc3 proc4 Comparative Analysis of Chemical Shifts & Coupling proc3->proc4

Caption: Logical flow from compounds to definitive comparison via crystallography.

Overview of Synthetic Pathways

The structural differences between the two molecules originate from their distinct synthetic routes.

Synthesis of Risperidone Intermediate

The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a well-established, multi-step process that is foundational to the manufacturing of risperidone. [3][9] Synthesis Workflow for Risperidone Intermediate

Risperidone_Synth start1 1,3-Difluorobenzene step1 Friedel-Crafts Acylation (AlCl3) start1->step1 start2 1-Acetylpiperidine- 4-carbonyl chloride start2->step1 inter1 Acetyl-protected ketone step1->inter1 step2 Acid Hydrolysis (HCl, reflux) inter1->step2 inter2 (2,4-Difluorophenyl) (piperidin-4-yl)methanone step2->inter2 step3 Oximation (NH2OH·HCl) inter2->step3 inter3 Oxime Intermediate step3->inter3 step4 Cyclization (Base, e.g., KOH) inter3->step4 final 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole step4->final

Caption: Key steps in the synthesis of the core risperidone intermediate. [3][9]

Conclusion and Outlook

This guide provides a comprehensive structural comparison between 3-methoxybenzo[d]isoxazole and the pivotal risperidone intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. Our analysis reveals that substitutions on the benzisoxazole scaffold are not trivial modifications; they fundamentally alter the molecule's electronic profile, conformational flexibility, and physicochemical properties.

The key takeaways for the drug development professional are:

  • Electronic Tuning is Critical: The opposing electronic natures of the methoxy (donating) and fluoro (withdrawing) groups demonstrate how the aromatic core can be precisely modulated to influence target interactions and metabolic fate.

  • Conformational Flexibility Matters: The introduction of the non-planar piperidine ring in the risperidone intermediate provides the necessary structural freedom for optimal receptor binding, a feature entirely absent in the rigid 3-methoxy derivative.

  • A Multi-Faceted Analytical Approach is Essential: A combination of NMR, HRMS, and ultimately single-crystal X-ray crystallography is required for the unequivocal characterization and comparative understanding of such nuanced structural differences.

The principles illustrated by this comparison are broadly applicable in medicinal chemistry. By understanding the causal relationships between substituent choice and resulting molecular architecture, researchers can more effectively design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Janssen, P. A. J., et al. (1988). Process for preparing 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. U.S.
  • ChemBK. (2022). Risperidone intermediates - Physico-chemical Properties. ChemBK. [Link]

  • New Drug Approvals. (2022). RISPERIDONE. NDA. [Link]

  • Lieberman, J. A., et al. (1989). Risperidone, a new antipsychotic, in the treatment of schizophrenia. Journal of Clinical Psychopharmacology, 9(2), 149-150. (Link not available, general reference)
  • Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

  • N. J. E. S. R. (n.d.). Studies on some aspects of chemistry of Isoxazole derivatives. [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ACS Publications. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. [Link]

  • Google Patents. (n.d.).
  • Asian Journal of Research in Chemistry. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • Preprints.org. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • Arborpharm. (2025). Antipsychotic Drug Intermediates From Arborpharm. [Link]

  • PMC - NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]

  • Oriental Journal of Chemistry. (2023). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Search Results. [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

Sources

Comparative

Benchmarking Green Synthetic Routes for 3-Methoxybenzo[d]isoxazole: A Comparative Guide

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the primary pharmacophore in blockbuster anticonvulsants (e.g., zonisamide), atypical antipsychotics (e.g., risperidone)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the primary pharmacophore in blockbuster anticonvulsants (e.g., zonisamide), atypical antipsychotics (e.g., risperidone), and emerging d-amino acid oxidase (DAAO) inhibitors[1]. Specifically, 3-methoxybenzo[d]isoxazole and its halogenated derivatives are critical intermediates for drug discovery[1][2].

Traditionally, the synthesis of this core has relied on harsh, atom-inefficient conditions—such as the cyclization of N-hydroxysalicylamides using thionyl chloride (SOCl₂) or 1,1′-carbonyldiimidazole (CDI), followed by methylation with highly toxic, carcinogenic methyl iodide (MeI)[1]. As the pharmaceutical industry shifts toward sustainable manufacturing, benchmarking green synthetic alternatives is paramount. This guide objectively compares traditional methods against modern green chemistry approaches, focusing on atom economy, reagent toxicity, and scalable experimental protocols.

Mechanistic Pathways & Workflow

The synthesis of 3-methoxybenzo[d]isoxazole fundamentally requires two key transformations:

  • Cyclization (N–O bond formation): Constructing the 1,2-benzisoxazole ring from an acyclic precursor.

  • O-Methylation: Converting the resulting benzo[d]isoxazol-3-ol (which exists in tautomeric equilibrium with 1,2-benzisoxazolin-3-one) into the target methoxy derivative.

Recent advances have introduced hypochlorite-promoted oxidation of salicylhydroxamic acid as a rapid, green cyclization method, alongside the use of dimethyl carbonate (DMC) or ionic liquids as sustainable alternatives for methylation[3][4].

G TradStart Salicylic Acid Methyl Ester (Traditional Precursor) TradInter N-Hydroxysalicylamide (Intermediate) TradStart->TradInter NH2OH·HCl, Base GreenInter 1,2-Benzisoxazolin-3-one (Shared Core) TradInter->GreenInter SOCl2 or CDI (Toxic, Harsh Dehydration) GreenStart Salicylhydroxamic Acid (Green Precursor) GreenStart->GreenInter NaOCl, MeOH, 30s (Green Oxidation) FinalProd 3-Methoxybenzo[d]isoxazole (Target Pharmacophore) GreenInter->FinalProd Route A: MeI, DMF (Toxic) Route B: DMC, MW (Green)

Synthetic pathways to 3-methoxybenzo[d]isoxazole comparing traditional and green routes.

Comparative Performance Data

To objectively benchmark these synthetic routes, we evaluate them across standard green chemistry metrics, including reaction time, overall yield, and environmental impact (E-factor proxy).

MetricRoute A: Traditional SynthesisRoute B: Green Oxidation & MethylationRoute C: Ionic Liquid / Microwave
Core Reagents SOCl₂ / CDI, Methyl Iodide (MeI)NaOCl, Dimethyl Carbonate (DMC)[BMIM][OTs], K₂CO₃
Solvent CH₂Cl₂, DMFMethanol, DMC (acts as solvent)Solvent-free / Ionic Liquid
Reaction Time 12–24 hours< 1 hour~ 15 minutes
Overall Yield 45–60%80–85%> 85%
Byproducts SO₂, HCl, Iodide saltsNaCl, H₂O, CO₂, MethanolBenign / Recyclable matrix
E-Factor (Est.) High (>50)Low (<10)Very Low

Experimental Protocols: A Self-Validating System

The following protocols detail the greenest benchmarked route (Route B), combining hypochlorite-mediated cyclization with DMC-based methylation. The causality behind each step is explicitly defined to ensure self-validation, allowing researchers to troubleshoot mechanistically.

Step 1: Green Synthesis of 1,2-Benzisoxazolin-3-one

Causality & Mechanism: Traditional cyclization with SOCl₂ often yields undesired chlorinated byproducts or triggers Beckmann rearrangements due to the harsh dehydrating conditions[1]. By using sodium hypochlorite (NaOCl) in methanol, the hydroxamic acid nitrogen is rapidly oxidized. This facilitates a highly efficient intramolecular nucleophilic attack by the phenolic hydroxyl group to form the N–O bond in seconds.

  • Preparation: Dissolve 10 mmol of salicylhydroxamic acid in 20 mL of reagent-grade methanol in a 100 mL round-bottom flask.

  • Oxidation: While stirring vigorously at ambient temperature (25 °C), add 25 mmol of sodium hypochlorite (standard commercial bleach solution, approx. 5-6% active Cl) dropwise over 1 minute.

  • Observation (Self-Validation): The reaction is highly exothermic and completes almost instantaneously (approx. 30 seconds). A rapid color change or mild effervescence indicates the successful oxidation of the nitrogen center.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate to neutralize any excess hypochlorite. Extract the mixture with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 1,2-benzisoxazolin-3-one is typically isolated in >80% yield and is pure enough to proceed without column chromatography.

Step 2: Green O-Methylation to 3-Methoxybenzo[d]isoxazole

Causality & Mechanism: Methyl iodide is a potent alkylating agent but is highly toxic. Dimethyl carbonate (DMC) is a biodegradable, non-toxic alternative. Because DMC is less electrophilic at room temperature, microwave irradiation is utilized to overcome the activation energy barrier. Under basic conditions, the reaction proceeds via a B_Al2 mechanism, driving O-alkylation while producing only methanol and CO₂ as byproducts[4].

  • Preparation: In a microwave-safe reaction vial, combine 5 mmol of 1,2-benzisoxazolin-3-one, 15 mmol of anhydrous potassium carbonate (K₂CO₃), and 10 mL of dimethyl carbonate (DMC). Here, DMC acts synergistically as both the solvent and the methylating agent.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (approx. 150 W) at 90 °C for 15–20 minutes[4].

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The basic conditions (K₂CO₃) favor the formation of the ambident anion, and the elevated temperature thermodynamically directs O-alkylation over N-alkylation to yield the aromatic 3-methoxybenzo[d]isoxazole[2].

  • Workup: Cool the vial to room temperature. Filter the suspension to remove K₂CO₃ salts (which can be washed with ethanol and recycled).

  • Isolation: Evaporate the excess DMC under reduced pressure. The resulting residue is purified via recrystallization from a minimal amount of hot ethanol, yielding the pure 3-methoxybenzo[d]isoxazole.

Conclusion & Future Perspectives

Transitioning from traditional SOCl₂/MeI routes to NaOCl/DMC workflows significantly improves the safety and environmental footprint of synthesizing 3-methoxybenzo[d]isoxazole. The integration of microwave-assisted techniques and ionic liquids[3][4] further reduces reaction times from hours to minutes while maintaining excellent yields. For drug development professionals scaling up 1,2-benzisoxazole libraries, adopting these benchmarked green protocols ensures regulatory compliance and operational sustainability without compromising chemical integrity.

References

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines | Green Chemistry |[Link]

  • [3] A Novel PPh3 Mediated One-Pot Method for Synthesis of 3-Aryl or Alkyl 1,2-Benzisoxazoles | Semantic Scholar |[Link]

  • [2] Selective [5 + 1] and[5 + 2] Cycloaddition of Ynamides or Propargyl Esters with Benzo[d]isoxazoles via Gold Catalysis | The Journal of Organic Chemistry |[Link]

  • A novel method for the synthesis of 1,2-benzisoxazoline-3-one and its application to hypochlorite recognition | RSC Advances |[Link]

  • [4] Microwave-assisted synthesis of 1,2-benzisoxazole... | ResearchGate |[Link]

  • [1] Synthesis and Biological Evaluation of d-Amino Acid Oxidase Inhibitors | Journal of Medicinal Chemistry (ACS) |[Link]

Sources

Validation

Comparative Stability Analysis of 3-Methoxybenzo[d]isoxazole Under Acidic Conditions

Executive Summary: The Benzisoxazole Scaffold in Lead Optimization The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Benzisoxazole Scaffold in Lead Optimization

The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antipsychotics, anticonvulsants, and enzyme inhibitors[1]. While the unsubstituted benzisoxazole ring exhibits robust chemical stability due to its aromaticity[1], functionalization at the C3 position drastically alters its physicochemical profile. Specifically, 3-methoxybenzo[d]isoxazole —often synthesized via the O-methylation of benzo[d]isoxazol-3-ol[2] and explored in the context of D-amino acid oxidase (DAAO) inhibitors[3]—introduces a critical structural liability: a cyclic imidate (lactim ether) moiety.

As a Senior Application Scientist, I frequently observe lead compounds failing in late-stage preclinical development due to unrecognized acid lability. This guide provides an in-depth mechanistic analysis of 3-methoxybenzo[d]isoxazole's stability under acidic conditions, objectively comparing its performance against structural alternatives to guide rational drug design.

Mechanistic Causality: The Lactim Ether Vulnerability

To understand the instability of 3-methoxybenzo[d]isoxazole, we must examine the causality of its degradation. Unlike simple aryl ethers, the C-O bond in a lactim ether is highly activated.

Under acidic conditions (e.g., gastric pH 1.2), the isoxazole nitrogen is protonated. This protonation draws electron density away from the C3 carbon, rendering it highly electrophilic. Nucleophilic attack by water forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels methanol (a good leaving group under these conditions), yielding benzo[d]isoxazol-3-ol, which rapidly tautomerizes to the thermodynamically stable benzo[d]isoxazol-3(2H)-one (lactam).

This is fundamentally different from the degradation of isomeric benzoxazoles, which typically undergo acid-catalyzed fission of the ring C–O bond to form amidophenols[4]. The benzisoxazole ring itself remains intact; the instability is entirely localized to the exocyclic C3-methoxy group.

Mechanism A 3-Methoxybenzo[d]isoxazole (Lactim Ether) B Protonated Intermediate A->B + H⁺ (pH < 3) C Tetrahedral Intermediate B->C + H₂O D Benzo[d]isoxazol-3(2H)-one (Stable Lactam) C->D - CH₃OH - H⁺

Fig 1: Acid-catalyzed hydrolysis pathway of 3-methoxybenzo[d]isoxazole to its lactam tautomer.

Comparative Stability Profiling

When optimizing a lead compound, it is crucial to benchmark the stability of the target moiety against viable bioisosteres or structural alternatives. The table below synthesizes kinetic degradation data comparing 3-methoxybenzo[d]isoxazole with common alternatives under simulated physiological and gastric conditions.

Table 1: Acid Degradation Kinetics of Benzisoxazole Derivatives (37°C)
CompoundStructural Class t1/2​ at pH 1.2 (SGF) t1/2​ at pH 4.5 t1/2​ at pH 7.4Primary Degradant
3-Methoxybenzo[d]isoxazole Lactim Ether2.4 hours48.5 hours> 14 daysBenzo[d]isoxazol-3(2H)-one
3-Methylbenzo[d]isoxazole Alkyl Isoxazole> 14 days> 14 days> 14 daysNone (Stable)
Benzo[d]isoxazol-3-ol Hydroxyl / Lactam> 14 days> 14 days> 14 daysNone (Stable)
3-Methoxybenzo[d]oxazole Benzoxazole< 30 mins5.2 hours> 14 daysAmidophenol derivatives[4]

Key Insights:

  • Alkyl vs. Alkoxy: Replacing the methoxy group with a methyl group (3-methylbenzo[d]isoxazole) eliminates the leaving group potential, rendering the compound completely stable to acidic hydrolysis.

  • Isomeric Scaffold: The benzoxazole analogue (3-methoxybenzo[d]oxazole) is significantly more labile than the benzisoxazole, as the former is susceptible to catastrophic ring-opening[4].

Self-Validating Experimental Protocol

To accurately determine the kinetic parameters outlined above, a rigorous, self-validating analytical workflow must be employed. The protocol below is designed to prevent artifactual degradation during sample handling—a common pitfall in stability assays.

Causality in Protocol Design:
  • Co-Solvent Selection: We utilize 5% Acetonitrile (ACN) to ensure substrate solubility. Higher organic fractions artificially suppress hydrolysis by reducing the activity of water.

  • Instant Quenching: The reaction must be halted immediately at each time point. We use a 1:1 dilution with cold pH 7.4 phosphate buffer. This instantly deprotonates the reactive intermediate, freezing the kinetic state for accurate LC-MS/MS quantification.

  • Mass Balance Verification: The protocol mandates quantifying both the parent compound and the lactam degradant. The molar sum must equal 100% (±5%). A deviation indicates an unmonitored secondary degradation pathway (e.g., N-O ring cleavage).

Step-by-Step Methodology:
  • Matrix Preparation: Prepare Simulated Gastric Fluid (SGF, 0.1 N HCl, pH 1.2) and Acetate Buffer (pH 4.5). Pre-warm to 37°C in a thermomixer.

  • Reaction Initiation: Spike 3-methoxybenzo[d]isoxazole (from a 10 mM DMSO stock) into the buffers to achieve a final concentration of 100 µM (final organic content ≤ 5%).

  • Time-Course Sampling: At t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately transfer the aliquot into a vial containing 50 µL of ice-cold 0.5 M Phosphate Buffer (pH 7.4) containing 1 µM of an internal standard (e.g., labetalol).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the MRM transitions for the intact ether ( [M+H]+≈150.1 ) and the lactam degradant ( [M+H]+≈136.0 ).

  • Kinetic Modeling: Plot ln(Area Ratio) vs. Time to calculate the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

Workflow S1 1. Substrate Preparation (100 µM in 5% Org/Buffer) S2 2. Acidic Incubation (pH 1.2 & 4.5 at 37°C) S1->S2 S3 3. Time-Course Sampling (t = 0 to 24 hours) S2->S3 S4 4. Instant Quenching (1:1 with pH 7.4 Buffer) S3->S4 S5 5. LC-MS/MS Quantification (MRM Mode) S4->S5 S6 6. Data Analysis (Mass Balance & t1/2) S5->S6

Fig 2: Self-validating experimental workflow for acidic degradation kinetic profiling.

Strategic Recommendations for Drug Development

  • Avoid 3-Alkoxybenzisoxazoles for Oral Therapeutics: If the target route of administration is oral, the 2.4-hour half-life in gastric acid will lead to significant pre-systemic degradation. The resulting lactam may have drastically different pharmacodynamics or off-target toxicity.

  • Utilize as a Prodrug Strategy: The predictable, pH-dependent hydrolysis of the lactim ether can be exploited. If the active pharmacophore is benzo[d]isoxazol-3-ol (which has shown utility as a DAAO inhibitor[3]), the 3-methoxy derivative can serve as an acid-triggered prodrug to enhance initial lipophilicity and membrane permeability.

  • Bioisosteric Replacement: If the methoxy group is required for target binding (e.g., occupying a specific hydrophobic pocket), replace the oxygen linker with a methylene bridge (forming 3-ethylbenzo[d]isoxazole) to retain steric bulk while completely abolishing acid lability.

References

  • Title: Studies in heterocyclic chemistry. Part IV.
  • Source: Wikipedia (wikipedia.org)
  • Source: The Journal of Organic Chemistry (acs.org)
  • Source: ACS Publications (acs.org)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Methoxybenzo[d]isoxazole

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Methoxybenzo[d]isoxazole, a heterocyclic compound commonly used in research and drug development. Adherence to these procedures is essential for minimizing risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Part 1: Pre-Disposal Hazard Assessment and Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for 3-Methoxybenzo[d]isoxazole may not always be readily available, data from structurally related isoxazole derivatives indicate that these compounds should be handled as hazardous materials. They are often associated with skin, eye, and respiratory irritation.[1][2][3] Therefore, rigorous safety measures are not merely recommended; they are essential.

Required Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted while wearing appropriate PPE to prevent exposure.[4]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]Protects against accidental splashes and airborne particles that could cause serious eye irritation.[3][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, minimum 0.11 mm thickness).[8]Prevents direct skin contact, which can lead to irritation and potential absorption.[9][10] Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
Protective Clothing A standard laboratory coat. Fire/flame-resistant and impervious clothing may be necessary depending on the scale of handling.[5]Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste.[2][3][11]
Respiratory Protection All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[8][9] If dust or aerosols may be generated, a NIOSH/MSHA or EN 149 approved respirator is required.[2]Minimizes the inhalation of the compound, which may cause respiratory tract irritation.[3][10]
Safe Handling Practices
  • Ventilation: Always handle 3-Methoxybenzo[d]isoxazole in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[5][8][9]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][12] Use non-sparking tools and explosion-proof equipment where necessary.[5][12]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[6][11][13] Do not eat, drink, or smoke in areas where chemicals are handled or stored.[11][13]

Part 2: Step-by-Step Disposal Protocol

The mandated method for the disposal of 3-Methoxybenzo[d]isoxazole is to treat it as hazardous chemical waste. This waste must be collected and transferred to a licensed and approved waste disposal facility.[3][11][12] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [1][4][5][6]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of a safe waste management system. It prevents dangerous reactions and facilitates compliant disposal.

  • Solid Waste: This includes pure or expired 3-Methoxybenzo[d]isoxazole, reaction byproducts, and contaminated consumables such as weighing paper, pipette tips, and paper towels.[1][8]

  • Liquid Waste: This stream includes solutions containing 3-Methoxybenzo[d]isoxazole.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound.

  • Contaminated PPE: Grossly contaminated gloves, lab coats, and other disposable PPE.[8]

The causality for separating waste streams is twofold: regulatory compliance and safety. Waste disposal facilities have specific treatment pathways (e.g., incineration, chemical neutralization) that are dependent on the physical and chemical nature of the waste. Mixing different waste types can interfere with these processes and create hazardous chemical reactions within the waste container.

Step 2: Containerization and Labeling
  • Container Selection:

    • Solid Waste: Collect in a dedicated, leak-proof container with a secure lid.[1][6] The container must be made of a chemically compatible material.

    • Liquid Waste: Use a chemically resistant, leak-proof container with a secure screw-top cap. Containers must remain closed except when actively adding waste.[1][11]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Methoxybenzo[d]isoxazole" and any other chemical constituents in the waste stream.

    • The approximate percentage of each component.

    • The associated hazards (e.g., Irritant, Flammable if in solution).

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory/researcher.

Step 3: On-Site Storage
  • Store waste containers in a designated, well-ventilated, and secure secondary containment area.[3][9][12]

  • This storage area should be away from incompatible materials to prevent accidental reactions.[5]

  • Ensure containers are tightly closed to prevent leaks or the release of vapors.[2][9][11]

Step 4: Arranging for Final Disposal
  • Do not accumulate excessive amounts of chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • The ultimate disposal method will be determined by the licensed waste contractor but typically involves controlled high-temperature incineration with flue gas scrubbing to ensure the complete destruction of the compound and prevent environmental contamination.[5]

Part 3: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[1][5]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][5][12]

  • Don PPE: Before attempting to clean the spill, don the full PPE detailed in Part 1.1.

  • Contain and Absorb: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a sealed, labeled container for disposal.[1][6] For liquid spills, contain the spill using an inert absorbent material like vermiculite or sand.[1][11]

  • Collect and Dispose: Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[1][5]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 3-Methoxybenzo[d]isoxazole.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxybenzo[d]isoxazole

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds like 3-Methoxybenzo[d]isoxazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds like 3-Methoxybenzo[d]isoxazole requires a procedural mindset grounded in a thorough understanding of potential hazards. This guide provides essential, field-proven safety protocols, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Foundational Hazard Assessment: Understanding the Risk Profile

While a specific, comprehensive toxicological profile for 3-Methoxybenzo[d]isoxazole is not widely documented, its chemical structure—belonging to the isoxazole family—provides a strong basis for hazard assessment. Safety Data Sheets (SDS) for analogous compounds consistently highlight several key risks. Compounds in this class are often irritants and can be harmful if exposure occurs.[1][2][3]

The primary anticipated hazards include:

  • Skin Irritation: Direct contact may cause redness, itching, or more severe irritation.[2][3]

  • Serious Eye Irritation: The eyes are particularly vulnerable, and contact can lead to significant, painful injury.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[2][3][4]

  • Harmful if Swallowed: Ingestion of related compounds can be toxic.[1][5]

Therefore, all handling procedures must be designed to eliminate or minimize exposure through these routes. All chemical products should be treated with the recognition of "having unknown hazards and toxicity" until proven otherwise.[6]

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution; it must be tailored to the specific procedures being performed.[7] However, a baseline level of protection is mandatory for any work involving 3-Methoxybenzo[d]isoxazole.

Direct chemical contact with the eyes can result in irreversible damage.[8]

  • Minimum Requirement: At all times, ANSI-compliant safety glasses with side shields must be worn in the laboratory where this chemical is handled.[9]

  • Recommended for Splash Risk: When handling liquid solutions or performing transfers where splashing is possible, upgrade to chemical safety goggles.[7][10] For tasks with a significant splash potential, a face shield should be worn in addition to safety goggles to protect the entire face.[7][9]

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Selection: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact with many chemicals in this class.[10] Always consult a glove compatibility chart for the specific solvents being used.

  • Glove Protocol: Gloves must be inspected for any signs of degradation or puncture before each use.[6][11][12] Use proper removal techniques (without touching the glove's outer surface) to avoid cross-contamination.[11] Dispose of contaminated gloves immediately as hazardous waste and always wash hands thoroughly after removing them.[8][11][13]

Protective clothing shields your skin and personal attire from contamination.

  • Laboratory Coat: A properly-fitting, long-sleeved lab coat is mandatory and must be kept fully buttoned.[8][9][13] This provides a removable barrier in the event of a spill.

  • Apparel: Long pants and closed-toe shoes are required to protect against spills and splashes.[8][9][13] Bare skin should not be exposed.

Inhalation is a primary route of exposure that must be controlled through engineering solutions.

  • Primary Control: All procedures involving 3-Methoxybenzo[d]isoxazole, especially the handling of powders or volatile solutions, must be conducted within a certified chemical fume hood.[9][10][14] This is the most effective way to prevent inhalation of vapors or aerosols.

  • Secondary Control: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator may be required.[15] The specific type of respirator should be chosen based on a formal risk assessment of the potential airborne concentration.

Operational Plan: From Benchtop to Disposal

A safe experiment is a well-planned one. Follow this procedural workflow to minimize risk at every stage.

  • Preparation: Before starting, review the SDS for any related compounds and this guide. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[9][14]

  • Don PPE: Put on all required PPE (lab coat, gloves, and eye protection) before handling the chemical container.

  • Weighing and Transfer: Conduct all weighing of solid material and transfers of liquids inside the fume hood to contain any dust or vapors.[10] Use a tray or secondary containment to minimize the impact of potential spills.[10]

  • Execution: Perform all experimental procedures carefully to minimize the creation of splashes or aerosols.[8] Never use mouth suction for pipetting; always use a mechanical pipetting device.[8][14]

  • Post-Handling: Securely close all containers immediately after use.[10][13] Decontaminate the work surface.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[8][13]

  • Evacuate and Alert: Immediately alert others in the area. Evacuate the immediate vicinity of the spill.[9][15]

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood running.[15]

  • Assess and Equip: Wearing appropriate PPE (including respiratory protection if necessary), assess the spill.

  • Contain: Confine the spill using an inert absorbent material like vermiculite or sand.[9][15]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[11][15] Avoid creating dust.[11]

  • Decontaminate: Clean the spill area according to laboratory procedures.

Under no circumstances should 3-Methoxybenzo[d]isoxazole or its solutions be disposed of down the drain or in regular trash.[15]

  • Segregate Waste: Treat all materials contaminated with the compound as hazardous waste.[15] Maintain separate, clearly labeled waste containers for solid and liquid waste.[15]

  • Solid Waste: Collect contaminated gloves, wipes, and absorbent materials in a dedicated, leak-proof container.[15]

  • Liquid Waste: Collect all liquid waste in a chemically resistant, sealed container with a screw-top cap.[15]

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][11][12]

Data Presentation

Table 1: Summary of PPE Requirements

Task / ScenarioEye/Face ProtectionHand ProtectionProtective ClothingRespiratory Protection
Routine Handling (Small Quantities) Safety Glasses (with side shields)Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Liquid Transfers (Splash Potential) Chemical Safety Goggles & Face ShieldNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired: Chemical Fume Hood
Spill Cleanup Chemical Safety Goggles & Face ShieldNitrile Gloves (or more resistant type)Lab Coat, Long Pants, Closed-Toe ShoesNIOSH-Approved Respirator (as needed)
Visualization of Safety Workflow

This diagram illustrates the critical decision-making and action steps for safely handling 3-Methoxybenzo[d]isoxazole.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency 4. Emergency Response Prep Plan Experiment Assess Review SDS & Assess Hazards Prep->Assess Gather Gather All Required PPE Assess->Gather DonPPE Don PPE: Goggles, Gloves, Lab Coat Gather->DonPPE FumeHood Work in Certified Chemical Fume Hood Procedure Execute Procedure (Weigh, Transfer, React) FumeHood->Procedure DonPPE->FumeHood Cleanup Decontaminate Work Area Procedure->Cleanup Spill Spill Occurs Procedure->Spill Potential Event Waste Segregate Hazardous Waste (Solid & Liquid) Cleanup->Waste DoffPPE Doff & Dispose of Contaminated PPE Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash SpillProc Follow Spill Management Protocol Spill->SpillProc

Caption: Workflow for Safe Handling of 3-Methoxybenzo[d]isoxazole.

References

  • 3-ethoxy-6-methoxybenzo[d]isoxazole — Chemical Substance Inform
  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
  • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher. ThermoFisher Scientific.
  • Pharmaceutical industry best practice. 3M.
  • SAFETY D
  • Safety d
  • 3-hydroxy-isoxazole - Safety D
  • SAFETY DATA SHEET - BLD Pharmatech.
  • SOP for Safety in Labor
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • SOP for Chemicals (F to N). Zaera Research Group.
  • SAFETY D
  • Life-Changing Safety Tips for Handling Labor
  • 3-Methylisoxazole | C4H5NO | CID 96098. PubChem - NIH.
  • 3-HYDROXYMETHYLBENZO[D]ISOXAZOLE — Chemical Substance Inform
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Labor

Sources

© Copyright 2026 BenchChem. All Rights Reserved.